Alnustone (Standard)
Description
Contextualization within Diarylheptanoid Chemistry Research
Diarylheptanoids represent a significant class of natural products characterized by a core 1,7-diphenylheptane (B14701375) structural skeleton, where two aromatic rings are connected by a seven-carbon chain. hmdb.canih.govresearchgate.netresearchgate.net These compounds are predominantly found in the roots, rhizomes, and bark of plants belonging to various families, including Zingiberaceae, Betulaceae, Alpinia, Curcuma, and Alnus species. nih.govresearchgate.netresearchgate.netnih.gov
Research into diarylheptanoids has a history spanning over a century, with the isolation of curcumin (B1669340) from turmeric (Curcuma longa) in 1815 being a notable early event. nih.govtaylorandfrancis.com In recent decades, this class of compounds has attracted considerable interest in natural product research due to their diverse and often potent biological activities. researchgate.netresearchgate.net These activities include anti-inflammatory, antioxidant, antitumor, anti-emetic, estrogenic, and antimicrobial properties. nih.govresearchgate.netresearchgate.nettaylorandfrancis.comnih.gov The wide array of observed biological effects underscores the significance of diarylheptanoids as a source of potential therapeutic agents. nih.govresearchgate.netresearchgate.netnih.govacs.orgacgpubs.org
Diarylheptanoids can be structurally diverse and are categorized into several subgroups, including linear and macrocyclic forms. researchgate.netnih.govnih.gov Alnustone is specifically classified as a nonphenolic linear diarylheptanoid. researchgate.netnih.govnih.govmedchemexpress.comnih.govbenthamscience.comtubitak.gov.trmdpi.combenthamdirect.com This classification highlights the absence of hydroxyl groups directly attached to the aromatic rings, a feature that distinguishes it from phenolic diarylheptanoids like curcumin. researchgate.netnih.gov Alnustone possesses the characteristic aryl-C7-aryl chemical structure with a 7-carbon chain linking the two phenyl groups. researchgate.netnih.govmdpi.com
Diarylheptanoids as a Class of Natural Products: Research History and Significance
Historical Overview of Alnustone Research
Alnustone was first isolated and identified from the male flower of Alnus pendula, a species belonging to the Betulaceae family. researchgate.netnih.govnih.govbenthamscience.commdpi.combenthamdirect.com This initial isolation and characterization were key steps in establishing Alnustone as a distinct natural product. Early studies focused on determining its chemical structure and physical properties. hmdb.canih.govnih.govuni.lu
Following its initial discovery, research interests in Alnustone have evolved considerably. While early work centered on its isolation and structural elucidation, subsequent studies began to explore its biological activities, driven by the growing understanding of the pharmacological potential of diarylheptanoids. researchgate.netnih.govnih.govbenthamscience.commdpi.combenthamdirect.com The synthesis of Alnustone through various organic methods has also been developed, providing alternative sources for research beyond direct plant extraction. researchgate.netnih.govnih.govbenthamscience.comtubitak.gov.trbenthamdirect.com This evolution reflects a broader trend in natural product research to not only identify novel compounds but also to investigate their potential applications and develop synthetic routes.
Initial Isolation and Characterization Studies
Current Research Landscape and Gaps in Alnustone Knowledge
The current research landscape for Alnustone continues to explore its various biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. researchgate.netnih.govbenthamscience.commdpi.combenthamdirect.com Studies have also investigated its potential as an antiviral agent due to neuraminidase inhibitory activity and its antitumor effects against certain cell lines. mdpi.com
Despite the progress, there are still gaps in the comprehensive understanding of Alnustone. For instance, while some pharmacokinetic studies have been conducted in animal models to understand its absorption, distribution, metabolism, and excretion, a complete picture of its behavior in biological systems is still developing. mdpi.com Further research is needed to fully elucidate its mechanisms of action at the molecular level and to explore its potential therapeutic applications in greater detail. The structural diversity within diarylheptanoids suggests that comparative studies with Alnustone could also provide valuable insights into structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJDOUOHDOUFG-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415724 | |
| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alnustone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33457-62-4 | |
| Record name | Alnustone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 378841 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33457-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alnustone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 63.5 °C | |
| Record name | Alnustone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthesis Research of Alnustone
Botanical Sources of Alnustone
Alnustone has been identified and isolated from several plant species, with the initial discovery made in the Alnus genus. Subsequent studies have revealed its presence in various species of the Alpinia and Curcuma genera.
Isolation from Alnus pendula (Betulaceae)
Alnustone was first isolated and identified from the male flower of Alnus pendula, a species belonging to the Betulaceae family. researchgate.netbenthamscience.comnih.govnih.govresearchgate.netdntb.gov.ua This initial discovery established Alnus pendula as a primary natural source of this diarylheptanoid. One study reported obtaining 3.34 g of alnustone from 6.59 kg of A. pendula flowers, indicating the presence of alnustone in detectable quantities in this plant part. tubitak.gov.tr
Isolation from Alpinia katsumadae Hayata (Zingiberaceae)
The seeds of Alpinia katsumadae Hayata, a plant in the Zingiberaceae family, have also been identified as a source of alnustone. researchgate.netbenthamscience.comnih.govnih.govresearchgate.netbiocrick.commdpi.commdpi.commedchemexpress.comresearchgate.netnih.govresearchgate.netjst.go.jpmdpi.com This plant is traditionally used in East Asia, and phytochemical investigations have led to the isolation of alnustone among other compounds from its seeds. mdpi.comresearchgate.net
Isolation from Curcuma xanthorrhiza Roxb (Zingiberaceae)
Alnustone has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb, another species within the Zingiberaceae family. researchgate.netbenthamscience.comnih.govnih.govresearchgate.netdntb.gov.uatubitak.gov.trbiocrick.commdpi.comresearchgate.netnih.govnih.govglpbio.com Research on Curcuma xanthorrhiza has focused on the compounds present in its rhizomes, leading to the identification of alnustone as one of its constituents. biocrick.comnih.govglpbio.com
Isolation from Curcuma comosa Roxb (Zingiberaceae)
The rhizomes of Curcuma comosa Roxb, also in the Zingiberaceae family, have been reported as a source of alnustone. nih.govresearchgate.netmdpi.comnih.gov This further expands the known natural distribution of alnustone within the Curcuma genus.
Identification in Other Plant Species (e.g., Alnus maximowiczii, Alpinia officinarum Hance, Curcuma ecalcarata)
While Alnustone is primarily isolated from the species mentioned above, related diarylheptanoids have been identified in other plant species. For instance, a diarylheptanoid structurally related to Alnustone, specifically (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one (compound 4), has been isolated from Alnus maximowiczii, Alpinia officinarum Hance, and Curcuma ecalcarata. nih.govtubitak.gov.tr While these plants contain similar compounds, the direct isolation of Alnustone itself from these specific species is not explicitly confirmed in the provided search results. Other diarylheptanoids have also been reported in Alpinia officinarum. jst.go.jpresearchgate.neteijppr.com
The natural occurrence of Alnustone and related diarylheptanoids across these genera highlights their presence in specific plant families, particularly Betulaceae and Zingiberaceae. The plant parts from which Alnustone has been isolated vary, including male flowers, seeds, and rhizomes.
| Botanical Source | Family | Plant Part(s) |
| Alnus pendula | Betulaceae | Male flower |
| Alpinia katsumadae Hayata | Zingiberaceae | Seeds |
| Curcuma xanthorrhiza Roxb | Zingiberaceae | Rhizomes |
| Curcuma comosa Roxb | Zingiberaceae | Rhizomes |
Extraction and Isolation Methodologies from Natural Sources
The extraction and isolation of Alnustone from its natural sources involve various techniques aimed at separating the compound from the complex plant matrix. The specific methods employed can vary depending on the plant species and the desired purity of the final product.
General approaches to extracting active compounds from medicinal plants include techniques such as maceration, percolation, Soxhlet extraction, and solvent extraction using solvents of varying polarity. slideshare.netmdpi.com
Specific examples from research on Alnustone isolation provide insight into the methodologies used:
From Alnus pendula male flowers, extraction has been performed using acetone (B3395972) (Me2CO), followed by concentration and subsequent extraction with diethyl ether (Et2O). researchgate.net This process yielded a brown, viscous oil from which compounds, including alnustone, were further separated. researchgate.net
For the isolation of diarylheptanoids, including Alnustone, from the rhizomes of Curcuma xanthorrhiza, hexane (B92381) extraction has been utilized. biocrick.comnih.gov This extraction was followed by bioassay-guided fractionation, a process that uses biological activity to direct the separation steps, although the details of the fractionation process for Alnustone specifically are not fully detailed in the provided snippets. biocrick.comnih.gov
Analytical methods for the identification and quantification of Alnustone in plant extracts and biological samples have been developed. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been used for the identification and determination of Alnustone, for example, in Alpinia katsumadai seeds. biocrick.com High-field 1H-NMR spectroscopy is a key technique used for the structural identification of isolated compounds like Alnustone. biocrick.comnih.gov
More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been established for the quantification of Alnustone, particularly in pharmacokinetic studies, which requires efficient extraction and separation from complex matrices like plasma. nih.govresearchgate.netdntb.gov.uamdpi.com Sample preparation for such analysis can involve protein precipitation using agents like acetonitrile (B52724). nih.govdntb.gov.uamdpi.com
Chromatographic techniques, including column chromatography, HPLC, and semi-preparative liquid chromatography, are commonly employed for the purification and isolation of Alnustone from crude plant extracts after initial extraction steps. nih.govslideshare.net
While the outline includes "Biosynthesis Research," the provided search results primarily detail the isolation and identification of Alnustone from natural sources and methods for its chemical synthesis. Information specifically on the biosynthetic pathway of Alnustone within the plant species is not extensively covered in these results.
Early Extraction Techniques
Early methods for isolating alnustone from plant sources involved solvent extraction. For instance, in one study, male flowers of Alnus pendula were extracted using acetone (Me2CO) and the extract was subsequently concentrated at room temperature. The concentrated solution was then extracted with diethyl ether (Et2O), and the solvent was separated to obtain a brown, viscous oil researchgate.net. This oil was further fractionated researchgate.net.
Advanced Chromatographic Separation Methods for Alnustone Isolation
Chromatographic techniques play a crucial role in the isolation and purification of alnustone from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a common method used for both the qualitative and quantitative analysis of alnustone in plant samples biocrick.com.
In one reported method for the quality evaluation of Alpiniae Katsumadai Semen, HPLC was employed to determine the content of alnustone, alongside other compounds like alpinetin, pinocembrin, and cardamonin (B96198) biocrick.com. The separation was achieved using a Ultimate XB-C18 column (4.6 mm x 250 mm, 5 µm) with a gradient elution system utilizing water (mobile phase A) and methanol (B129727) (mobile phase B) at 30 °C. The detection wavelength was set at 300 nm biocrick.com. This method demonstrated good linearity, accuracy, and precision for alnustone quantification biocrick.com.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been established as a fast and sensitive method for the quantification of alnustone, particularly in pharmacokinetic studies dntb.gov.uaresearchgate.netnih.gov. This method involves protein precipitation from samples using acetonitrile with 0.5% formic acid, followed by separation on a BEH C18 column dntb.gov.uaresearchgate.netnih.gov. The mobile phase typically consists of 0.1% formic acid in water and methanol, with a flow rate of 0.3 mL/min dntb.gov.uaresearchgate.netnih.gov. Alnustone is quantitatively monitored using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode dntb.gov.uaresearchgate.netnih.gov.
Semi-preparative Liquid Chromatography Applications
Semi-preparative liquid chromatography is a technique used for isolating target compounds in the high milligram range, bridging the gap between analytical and preparative scales ymc.euo-cp.de. It is suitable for purifying a variety of samples, including natural extracts o-cp.de. While specific detailed applications of semi-preparative LC solely for alnustone isolation are not extensively detailed in the provided context, semi-preparative liquid chromatography is mentioned as one of the analytical methods reported for the determination of alnustone in natural medical plants or Chinese patent medicine mdpi.com. This suggests its use in obtaining larger quantities of purified alnustone for further research or applications o-cp.dedlsu.edu.ph. Semi-preparative HPLC systems typically include pumps, detectors (such as UV or UV/Vis), sample application systems, and fraction collectors, allowing for the collection of separated components o-cp.dedlsu.edu.ph.
Supercritical Fluid Extraction Methods for Alnustone
Information specifically detailing the use of Supercritical Fluid Extraction (SFE) methods exclusively for the isolation of alnustone is not available within the provided search results.
Putative Biosynthetic Pathways of Alnustone
Alnustone is a diarylheptanoid, a class of natural products characterized by an aryl-C7-aryl skeleton nih.govmdpi.com. Diarylheptanoids are generally believed to be biosynthesized from phenylalanine and cinnamic acid derivatives, which are precursors from the shikimate pathway mdpi.com.
While a complete, definitively elucidated biosynthetic pathway for alnustone is not explicitly detailed in the provided information, some insights into putative pathways and related transformations can be inferred.
Enzymatic Precursors and Transformations
The biosynthesis of diarylheptanoids like alnustone is thought to involve enzymatic transformations of precursor molecules. Phenylalanine and cinnamic acid derivatives are considered key precursors mdpi.com. The formation of the heptane (B126788) chain and the incorporation of the two aromatic rings likely involve a series of enzymatic steps, potentially including condensation reactions and modifications of the carbon skeleton.
In the context of the biosynthesis of katsumadain A, another natural product found in Alpinia katsumadai, alnustone is proposed as a potential precursor beilstein-journals.orgd-nb.infonus.edu.sg. Katsumadain A is hypothesized to be derived from styryl-2-pyranone and alnustone through a 1,6-conjugate addition/oxa-Michael addition cascade reaction, suggesting enzymatic involvement in these coupling and cyclization steps beilstein-journals.orgd-nb.infonus.edu.sg. This implies that enzymes capable of catalyzing conjugate additions and Michael-type reactions could be involved in pathways where alnustone is either a precursor or an intermediate.
Proposed Biosynthetic Intermediates
Based on the proposed derivation of katsumadain A from alnustone and styryl-2-pyranone, alnustone itself can be considered a proposed biosynthetic intermediate in the formation of more complex diarylheptanoids in certain plants beilstein-journals.orgd-nb.infonus.edu.sg. The conversion of alnustone into katsumadain A involves a reaction with styryl-2-pyranone, suggesting that both compounds exist as intermediates within the same biosynthetic route beilstein-journals.orgd-nb.infonus.edu.sg.
While the precise enzymatic machinery and a full list of intermediates leading directly to alnustone are not explicitly provided, the general biosynthesis of diarylheptanoids from phenylpropanoid precursors involves intermediates with varying degrees of saturation and oxidation along the heptane chain. The structure of alnustone, with its α,β,γ,δ-unsaturated ketone moiety, suggests it arises from precursors that undergo desaturation and oxidation reactions.
Synthetic Strategies and Chemical Modifications of Alnustone
Pioneering Total Synthesis of Alnustone
The initial efforts towards the synthesis of alnustone laid the groundwork for subsequent, more efficient routes.
Methodological Advancements in Alnustone Synthesis
Following the initial multi-step syntheses, research focused on developing more efficient and streamlined methodologies to improve the yield and reduce the number of steps required to obtain alnustone. These advancements aimed to make the synthesis more practical and accessible.
Contemporary Synthetic Approaches to Alnustone
More recent synthetic strategies have focused on concise and efficient routes, significantly reducing the number of steps compared to the earlier methods.
Three-Step Synthesis from Benzaldehyde (B42025)
The first step of the three-step synthesis involves the condensation of benzaldehyde with acetone (B3395972). This reaction, typically carried out using aqueous NaOH as a catalyst, yields benzalacetone. tubitak.gov.trusm.my This condensation is a crucial carbon-carbon bond forming step in the synthesis of the alnustone skeleton. In one reported procedure, this condensation afforded benzalacetone in an 82% yield. tubitak.gov.tr
Data Table 1: Condensation of Benzaldehyde with Acetone
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| Benzaldehyde | Acetone | Aqueous NaOH | Benzalacetone | 82 tubitak.gov.tr |
The second step of the three-step synthesis is the palladium-catalyzed hydrogenation of benzalacetone. tubitak.gov.trtubitak.gov.trtrdizin.gov.trresearchgate.net This reaction involves the addition of hydrogen across the carbon-carbon double bond of benzalacetone, resulting in the formation of benzylacetone (B32356). tubitak.gov.trtubitak.gov.trtrdizin.gov.trresearchgate.net Palladium on carbon (Pd-C) is commonly employed as the catalyst for this hydrogenation. tubitak.gov.trtubitak.gov.trtrdizin.gov.trresearchgate.net This catalytic hydrogenation step proceeds efficiently, with a reported yield of 96% when carried out in ethanol. tubitak.gov.tr Palladium catalysts, particularly supported on materials like activated carbon, are widely used in hydrogenation reactions due to their activity and reusability. samaterials.commasterorganicchemistry.com
Data Table 2: Palladium-Catalyzed Hydrogenation of Benzalacetone
| Reactant | Catalyst | Conditions | Product | Yield (%) |
| Benzalacetone | Pd-C | H₂, Ethanol | Benzylacetone | 96 tubitak.gov.tr |
The subsequent in situ enamination of benzylacetone with pyrrolidine (B122466) and acetic acid, followed by treatment with cinnamaldehyde, completes the three-step synthesis to yield alnustone. tubitak.gov.trtubitak.gov.trtrdizin.gov.trresearchgate.net This final sequence results in the formation of the conjugated dienone system characteristic of alnustone. tubitak.gov.tr
In situ Enamination and Subsequent Cinnamaldehyde Treatment
A notable synthetic route for Alnustone involves the in situ enamination of benzylacetone followed by treatment with cinnamaldehyde. researchgate.nettubitak.gov.trtrdizin.gov.tr This method provides an efficient pathway to construct the diarylheptanoid framework of Alnustone. In one reported synthesis, benzaldehyde is first condensed with acetone to yield benzalacetone. researchgate.nettubitak.gov.trtubitak.gov.tr Subsequent palladium-catalyzed hydrogenation of benzalacetone furnishes benzylacetone. researchgate.nettubitak.gov.trtubitak.gov.tr The key step involves the in situ enamination of benzylacetone using pyrrolidine and acetic acid, followed by the addition of cinnamaldehyde, which directly yields Alnustone. researchgate.nettubitak.gov.trtrdizin.gov.trtubitak.gov.tr This approach has been reported to achieve Alnustone in a good yield from benzylacetone. tubitak.gov.tr
[4+3] Annulation Strategies for Alnustone and Analogues
[4+3] annulation strategies have been explored for the synthesis of Alnustone and related diarylheptanoids, often involving the condensation of a four-carbon component (derived from a 4-aryl-2-butanone) and a three-carbon component (derived from a cinnamaldehyde). tandfonline.comresearchgate.net
Lithium diisopropylamide (LDA)-promoted aldol (B89426) condensations represent a strategy within the [4+3] annulation approach. This method typically involves the formation of an enolate from a 4-aryl-2-butanone using a strong base like LDA. tandfonline.comwikipedia.orgkhanacademy.org The resulting enolate then undergoes an aldol addition reaction with a 3-aryl-acrylaldehyde (cinnamaldehyde derivative), followed by dehydration to yield the diarylheptanoid structure. tandfonline.commasterorganicchemistry.com While this method can involve a two-step process of addition and subsequent elimination, variations have been explored. tandfonline.com
Another [4+3] strategy utilizes the in situ enamination condensation of 4-aryl-2-butanones and cinnamaldehydes. tandfonline.comtubitak.gov.tr This method involves the condensation of these two components, often catalyzed by the in situ formation of an enamine from the 4-aryl-2-butanone using reagents like pyrrolidine and acetic acid. tandfonline.comtubitak.gov.tr This one-step method has been successfully applied to the synthesis of Alnustone and various alnustone-like compounds with different substituents on the phenyl rings. tandfonline.comtubitak.gov.tr The yields of these condensations can vary depending on the specific substrates and conditions used. tubitak.gov.tr
Lithium Diisopropylamide-Promoted Aldol Condensations
Alternative Synthetic Routes for Alnustone
Beyond the in situ enamination and [4+3] annulation strategies, other synthetic routes for Alnustone have been developed. The first reported synthesis of Alnustone originated from β-phenyl propionyl chloride and involved a five-step process. benthamdirect.com Later, alternative and often shorter methods were designed to improve efficiency and yield. benthamdirect.com These alternative routes may involve different starting materials and reaction sequences, such as Claisen-Schmidt condensation variations or other coupling reactions, to construct the diarylheptanoid core. tandfonline.comresearchgate.net
Synthesis of Alnustone-like Derivatives and Analogues
The synthesis of Alnustone-like derivatives and analogues is important for exploring their biological activities and structure-activity relationships. These syntheses often build upon the methods established for Alnustone itself, incorporating modifications to the aryl rings or the heptane (B126788) chain.
Enantioselective Reduction of Alnustone to Chiral Alcohols
A significant chemical modification of Alnustone involves its enantioselective reduction to yield chiral alcohols. This transformation is particularly relevant as some natural diarylheptanoids exist in chiral forms. nih.gov The carbonyl group in Alnustone can be reduced to a hydroxyl group using various reducing agents. nih.govresearchgate.net Enantioselective reduction can be achieved using chiral catalysts in the presence of a borane (B79455) source. nih.govresearchgate.net For instance, the use of (S)-2-methyl-CBS-oxazaborolidine as a catalyst with BH₃·SMe₂ has been shown to yield the (R)-enantiomer of the corresponding alcohol, (R)-(-)-(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol, with high enantiomeric excess. nih.gov Conversely, using the (R)-enantiomer of the CBS catalyst can yield the (S)-alcohol. nih.gov The enantiomeric excess (ee) values for these reductions can be determined by techniques such as chiral HPLC. nih.gov
Data Table: Enantioselective Reduction of Alnustone
| Catalyst | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) | Yield |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | (R)-Alcohol | 90% nih.gov | 80% nih.gov |
| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | (S)-Alcohol | 90% nih.gov | 80% nih.gov |
Chiral Oxazaborolidine Catalysis with Borane Sources
Enantioselective reduction of prochiral ketones to chiral secondary alcohols can be achieved using chiral oxazaborolidine catalysts in conjunction with borane sources. nih.govwikipedia.orgresearchgate.net This methodology has been applied to Alnustone to synthesize its enantiomeric alcohol forms, (R)- and (S)-1,7-diphenylhepta-4,6-dien-3-ol. researchgate.nettubitak.gov.trnih.gov
Specifically, the (S)-2-methyl-CBS-oxazaborolidine catalyst with BH₃·SMe₂ has been used for the reduction of Alnustone, yielding the (R)-enantiomer of the alcohol with 90% enantiomeric excess (ee). tubitak.gov.trnih.gov Conversely, using the (R)-2-methyl-CBS-oxazaborolidine catalyst results in the formation of the (S)-enantiomer of the alcohol, also with 90% ee and in good yield (80%). nih.gov The absolute configuration of the (R)-alcohol product has been confirmed by comparing its specific rotation with reported literature data for the natural product. tubitak.gov.trnih.gov
Key data from chiral reduction of Alnustone:
| Catalyst | Borane Source | Product Alcohol | Enantiomeric Excess (ee) | Yield |
| (S)-2-methyl-CBS-oxazaborolidine | BH₃·SMe₂ | (R)-alcohol | 90% | 80% |
| (R)-2-methyl-CBS-oxazaborolidine | BH₃·SMe₂ | (S)-alcohol | 90% | 80% |
Birch-Type Reductions of Alnustone
Birch reduction is a chemical reaction used for the reduction of aromatic rings. While classical Birch reduction of Alnustone with metallic lithium in liquid ammonia (B1221849) has been reported to yield a mixture of undesirable reduction products, modified Birch-type conditions have been successfully applied. tubitak.gov.trnih.govresearchgate.net A modification involving metallic sodium in tert-butanol (B103910) and diethyl ether under an ammonia atmosphere at -15 °C has been used to reduce Alnustone. tubitak.gov.trnih.govresearchgate.net This method selectively reduces the conjugated 1,3-diene moiety of Alnustone, yielding (E)-1,7-diphenylhept-5-en-3-one (3) in 85% yield. tubitak.gov.trnih.gov
Claisen-Schmidt Condensation in Alnustone Analogue Synthesis
The Claisen-Schmidt condensation is a specific type of Aldol condensation that involves the reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen. youtube.comontosight.ai This reaction is a versatile tool for forming carbon-carbon bonds and constructing α,β-unsaturated carbonyl systems. youtube.comresearchgate.net While Alnustone itself is a diarylheptadienone, the Claisen-Schmidt condensation is a fundamental reaction in the synthesis of various diarylheptanoids and their analogues, including those structurally related to Alnustone. ontosight.airesearchgate.net It can be used to build the carbon backbone of diarylheptanoids by coupling appropriate aldehyde and ketone precursors. ontosight.ai For instance, the condensation of benzalacetone with propionyl chloride catalyzed by tert-BuOK has been used to synthesize (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one, a natural product related to Alnustone. tubitak.gov.trtrdizin.gov.tr
Introduction of Substituents on Phenyl Rings for Derivative Synthesis
Modification of the phenyl rings of diarylheptanoids like Alnustone is a common strategy to synthesize derivatives with potentially altered properties. This involves introducing various substituents onto the aromatic rings through standard aromatic substitution reactions or by using appropriately substituted aromatic precursors in the synthesis of the heptane chain. While specific examples for Alnustone in the provided results are limited to the core structure and its reduced forms, the general approach in diarylheptanoid synthesis involves utilizing substituted benzaldehydes or acetophenones in condensation reactions (like Claisen-Schmidt) or incorporating substituted phenyl groups during chain elongation or coupling steps. This allows for the creation of a diverse library of Alnustone analogues with varying electronic and steric properties on the aromatic rings.
Synthesis of Other Diarylheptanoid Isomers and Analogues
Alnustone belongs to the class of linear nonphenolic diarylheptanoids. hmdb.ca The synthesis of other isomers and analogues of diarylheptanoids involves various strategies beyond the direct modification of Alnustone. These methods often focus on constructing the diarylheptanoid skeleton from simpler building blocks. Approaches include condensation reactions, Michael additions, and coupling reactions to assemble the seven-carbon chain and attach the aromatic rings. nih.govcore.ac.uk For example, diarylheptanoids with a dihydrocurcumin (B1670591) structure are related to Alnustone. nih.gov Synthesis of such analogues, as well as isomers with different double bond configurations or functional groups on the heptane chain, contributes to the exploration of the structural diversity and potential applications of this class of natural products. tubitak.gov.trtrdizin.gov.tr
Pharmacological Investigations of Alnustone
Antineoplastic and Antiproliferative Activities
Alnustone has demonstrated significant inhibitory effects on the growth and proliferation of various cancer cells. Research has specifically explored its potential against colorectal cancer and hepatocellular carcinoma.
Research on Colorectal Cancer (CRC) Cell Lines
Studies have investigated the impact of Alnustone on the viability and colony formation of several CRC cell lines, as well as its efficacy in animal models of lung metastasis.
Inhibition of Cell Viability and Colony Formation
Alnustone has been shown to remarkably diminish the viability and colony-forming ability of several CRC cell lines researchgate.netnih.gov. Experiments using a cell viability assay confirmed a decrease in CRC cell viability following Alnustone treatment researchgate.netnih.gov. For instance, Alnustone treatment for 24 hours led to a significant reduction in the viability of four highly metastatic CRC cell lines: CT26, MC38, HCT116, and SW620 mdpi.com. At a concentration of 80 µM, Alnustone reduced cell viability by 34.81% ± 1.10% in CT26 cells, 33.45% ± 1.98% in MC38 cells, 51.91% ± 1.88% in HCT116 cells, and 34.25% ± 2.94% in SW620 cells mdpi.com. The half-maximal inhibitory concentration (IC50) values were determined to be 54.31 ± 0.80 µM for CT26, 62.06 ± 1.65 µM for MC38, 85.99 ± 1.03 µM for HCT116, and 52.26 ± 11.73 µM for SW620 cells mdpi.com.
Furthermore, a colony formation assay demonstrated that Alnustone treatment for 7 days markedly suppressed the colony growth ability of both CT26 and HCT116 CRC cells mdpi.comresearchgate.net.
| CRC Cell Line | Alnustone Concentration (µM) | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| CT26 | 80 | 34.81 ± 1.10 | 54.31 ± 0.80 |
| MC38 | 80 | 33.45 ± 1.98 | 62.06 ± 1.65 |
| HCT116 | 80 | 51.91 ± 1.88 | 85.99 ± 1.03 |
| SW620 | 80 | 34.25 ± 2.94 | 52.26 ± 11.73 |
These effects are associated with Alnustone inducing a halt at the G0/G1 phase of the cell cycle, which is achieved by downregulating cyclin D1-CDK4 in CRC cells researchgate.netnih.gov. Alnustone also triggered autophagy in CRC cells through the upregulation of LC3B and p62 expression and promoted mitochondrial depolarization, leading to apoptosis researchgate.netnih.gov.
Efficacy in Lung Metastasis Animal Models
In addition to in vitro studies, the inhibitory effect of Alnustone on the metastasis of CRC cells has been evaluated in a lung metastasis animal model researchgate.netnih.gov. Oral administration of Alnustone significantly restrained the formation of metastasized lung tumor nodules researchgate.netnih.gov. This suggests that Alnustone can suppress the survival and lung metastasis of CRC cells in vivo by promoting cell cycle arrest, autophagy, and apoptosis researchgate.netnih.gov.
Research on Hepatocellular Carcinoma (HCC) Cell Lines
Alnustone has also shown suppressive effects on hepatocellular carcinoma cells in both in vitro and in vivo experiments mdpi.com.
Potent Growth Inhibition of BEL-7402 and HepG2 Cells
Alnustone exhibits potent growth inhibition against hepatocellular carcinoma BEL-7402 cells researchgate.netnih.gov. Studies have shown that Alnustone significantly inhibited the growth of several cancer cells, including BEL-7402 and HepG2 cells, as assessed by CCK-8 assay researchgate.netnih.gov. Alnustone markedly induced apoptosis and decreased mitochondrial membrane potential in both BEL-7402 and HepG2 cells researchgate.netnih.gov. Alnustone exhibited apoptosis-mediated cellular death of human hepatocellular carcinoma cells HepG2 and BEL-7402 at doses of 50 µM and 70 µM, respectively mdpi.comresearchgate.net. The compound inhibited the expression of proteins related to apoptosis and the PI3K/Akt/mTOR/p70S6K pathways and generated reactive oxygen species (ROS) production in these cell lines researchgate.netnih.gov. Treatment with N-acetyl-L-cysteine (NAC), a ROS inhibitor, could significantly reverse the effects of Alnustone on the growth inhibition of BEL-7402 and HepG2 cells and the expression of proteins related to apoptosis and the PI3K/Akt/mTOR signaling pathway in HepG2 cells researchgate.netnih.gov.
| HCC Cell Line | Alnustone Dose for Apoptosis Induction (µM) |
|---|---|
| HepG2 | 50 |
| BEL-7402 | 70 |
Tumor Growth Inhibition in Xenograft Mouse Models
Furthermore, Alnustone significantly inhibited tumor growth in HepG2 xenograft mouse models researchgate.netnih.gov. In these models, Alnustone obviously induced apoptosis in the tumor tissues and improved the pathological condition of liver tissues researchgate.netnih.gov. This provides in vivo evidence for the effectiveness of Alnustone against HCC researchgate.netnih.gov. The study suggests that Alnustone is effective against HCC via the ROS-mediated PI3K/Akt/mTOR/p70S6K pathway and has the potential to be developed as a novel anticancer agent for the clinical treatment of HCC researchgate.netnih.gov.
Effects on Human Breast Cancer Cell Lines
Research has investigated the impact of Alnustone and similar compounds on human breast cancer cells. researchgate.nettubitak.gov.trtubitak.gov.trnih.gov
Cytotoxicity against Estrogen Receptor Alpha-Positive Cells
Alnustone-like compounds have been identified as potential inhibitors of estrogen receptor alpha (ER-α), a key target in the treatment of ER-α-positive breast cancer, which accounts for a significant percentage of breast cancer cases. researchgate.nettubitak.gov.trtubitak.gov.trcumhuriyet.edu.tr Studies involving synthesized alnustone-like compounds with various substituents on their phenyl rings have shown inhibitory effects on the growth and proliferation of human breast cancer cells. researchgate.nettubitak.gov.tr Molecular docking studies suggest that these synthesized compounds can interact effectively with the ER-α protein. researchgate.nettubitak.gov.tr Some novel alnustone-like diarylpentanoids have also exhibited notable cytotoxic action against MCF-7 human breast cancer cells, which are ER-α-positive. tubitak.gov.trnih.gov
General Antiproliferative Effects across Various Cancer Cell Types
Beyond breast cancer, Alnustone has demonstrated antiproliferative effects on a range of cancer cell lines. Alnustone significantly inhibited the growth of several human cancer cell lines, including hepatocellular carcinoma (HCC) cell lines such as BEL-7402 and HepG2. researchgate.netdntb.gov.ua It also showed some effect against lung cancer (NCI-H460), embryonic kidney (HEK-293), liver (LO2), and hepatic stellate (LX2) cells. researchgate.net However, Alnustone did not show obvious effects against certain other cell lines tested, including MCF-7 breast cancer cells, Panc-28 pancreatic cancer cells, and HUVEC and HaCaT normal cells at the concentrations tested in one study. researchgate.net
More recent research has indicated that Alnustone remarkably diminished the viability and colony-forming ability of several colorectal cancer (CRC) cell lines, including CT26, MC38, HCT116, and SW620 cells, in a concentration-dependent manner. researchgate.netnih.govmdpi.com For instance, at a concentration of 80 µM, Alnustone reduced cell viability in these CRC cell lines, with observed reductions of approximately 34.81% in CT26, 33.45% in MC38, 51.91% in HCT116, and 34.25% in SW60 cells after 24 hours. mdpi.com The IC50 values for Alnustone against these CRC cell lines ranged from 52.26 µM to 85.99 µM. mdpi.com
Table 1: Cytotoxicity of Alnustone against various cancer cell lines
| Cell Line | Cancer Type | Effect Observed | Reference |
| BEL-7402 | Hepatocellular Carcinoma | Significant growth inhibition, induced apoptosis | researchgate.netdntb.gov.ua |
| HepG2 | Hepatocellular Carcinoma | Significant growth inhibition, induced apoptosis | researchgate.netdntb.gov.ua |
| SMMC-7721 | Hepatocellular Carcinoma | Significant growth inhibition | researchgate.net |
| TMK1 | Gastric Cancer | Significant growth inhibition | researchgate.net |
| CT26 | Colorectal Cancer | Diminished viability and colony-forming ability (IC50: 54.31 µM) | researchgate.netnih.govmdpi.com |
| MC38 | Colorectal Cancer | Diminished viability and colony-forming ability (IC50: 62.06 µM) | researchgate.netnih.govmdpi.com |
| HCT116 | Colorectal Cancer | Diminished viability and colony-forming ability (IC50: 85.99 µM) | researchgate.netnih.govmdpi.com |
| SW620 | Colorectal Cancer | Diminished viability and colony-forming ability (IC50: 52.26 µM) | researchgate.netnih.govmdpi.com |
| NCI-H460 | Lung Cancer | Some effect on growth inhibition | researchgate.net |
| HEK-293 | Embryonic Kidney | Some effect on growth inhibition | researchgate.net |
| LO2 | Liver (normal) | Some effect on growth inhibition | researchgate.net |
| LX2 | Hepatic Stellate | Some effect on growth inhibition | researchgate.net |
| MCF-7 | Breast Cancer (ERα+) | No obvious effect observed in one study; Alnustone-like compounds showed cytotoxicity | researchgate.nettubitak.gov.trtubitak.gov.trnih.govresearchgate.net |
| Panc-28 | Pancreatic Cancer | No obvious effect observed | researchgate.net |
| HUVEC | Normal (endothelial) | No obvious effect observed | researchgate.net |
| HaCaT | Normal (keratinocyte) | No obvious effect observed | researchgate.net |
Anti-inflammatory Efficacy Studies
Alnustone has been investigated for its anti-inflammatory properties using both in vitro and in vivo models. tubitak.gov.trresearchgate.netresearchgate.nettandfonline.commedchemexpress.com
In vitro Anti-inflammatory Models
The anti-inflammatory activity of compounds is typically assessed by their ability to inhibit the expression of inflammatory proteins and enzymes, as well as suppress the production of pro-inflammatory cytokines and mediators. researchgate.net Diarylheptanoids, including Alnustone, may exert anti-inflammatory effects by interfering with arachidonic acid metabolism, potentially through selective inhibition of COX-2. researchgate.net Cytokine production also plays a role in modulating pro-inflammatory gene expression or inflammation signaling pathways. researchgate.net
In vivo Anti-inflammatory Assessments
In vivo studies have evaluated Alnustone's anti-inflammatory activity. In a study using the carrageenan-induced hind paw edema assay in rats, Alnustone isolated from Curcuma xanthorrhiza showed noticeable anti-inflammatory activity. tubitak.gov.trresearchgate.netmedchemexpress.comtargetmol.com At a dose of 100 mg/kg, Alnustone demonstrated a 44% inhibition rate of edema 3 hours after injection, compared to aspirin (B1665792) which showed an 80% inhibition rate. researchgate.net
Antiviral Properties
Alnustone has also been explored for its potential antiviral activities. Studies have revealed that Alnustone exhibits neuraminidase inhibitory activity, suggesting its potential as an antiviral agent. mdpi.comnih.govtubitak.gov.tracs.org Neuraminidase inhibitors are a key pharmacological strategy against influenza viruses. acs.org Furthermore, Alnustone has been shown to inhibit the virulence of Streptococcus pneumoniae by targeting key virulence factors, pneumolysin (PLY) and sortase A (Srt A). researchgate.netdntb.gov.uabiorxiv.org This suggests a potential therapeutic application against bacterial infections, although the section specifically requested antiviral properties.
Neuraminidase Inhibitory Activity Studies
Studies have indicated that alnustone possesses neuraminidase inhibitory activity. Neuraminidase is an enzyme found on the surface of viruses, particularly influenza viruses, that is crucial for their replication and spread. Inhibition of this enzyme can therefore impede the viral life cycle. Research by Grienke et al. revealed this activity, suggesting alnustone's potential as an antiviral agent mdpi.comnih.gov.
Mechanisms of Antiviral Action
While alnustone has shown promise as an antiviral agent, particularly through neuraminidase inhibition, detailed mechanisms of its antiviral action are an ongoing area of research. The inhibition of neuraminidase is a key proposed mechanism, which could interfere with the release of new viral particles from infected cells and reduce viral spread mdpi.comnih.gov.
Antibacterial Activity
Alnustone has demonstrated antibacterial properties against a range of bacterial species. This activity contributes to its potential as a broad-spectrum antimicrobial agent. mdpi.comnih.govbenthamdirect.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govtubitak.gov.trtrdizin.gov.tr.
Efficacy against Gram-Positive Bacteria
Alnustone has shown efficacy against Gram-positive bacteria. Notably, studies have investigated its activity against Bacillus cereus and Arthrobacter agilis. Research indicates that alnustone exhibits antimicrobial effects against these Gram-positive organisms researchgate.netnih.govtubitak.gov.trtrdizin.gov.trresearchgate.net. One study reported that alnustone had the lowest inhibitory concentration (30 µ g/disc ) against B. cereus among the tested compounds researchgate.net. Furthermore, alnustone has been found to inhibit the virulence of Streptococcus pneumoniae, a significant Gram-positive pathogen, by targeting key virulence factors: pneumolysin (PLY) and sortase A (SrtA). Alnustone demonstrated the potential to interrupt the hemolytic activity of PLY and, through inhibiting SrtA, decreased cell wall-bound Nan A, inhibited biofilm formation, and significantly reduced biomass in S. pneumoniae researchgate.netdntb.gov.uabiorxiv.orgnih.gov.
Efficacy against Gram-Negative Bacteria
Alnustone also exhibits activity against Gram-negative bacteria. Studies have included testing against species such as Pseudomonas aeruginosa, Xanthomonas campestris, Klebsiella oxytoca, and Helicobacter pylori. These investigations have shown varying degrees of antimicrobial activity against these Gram-negative organisms researchgate.netnih.govtubitak.gov.trtrdizin.gov.trresearchgate.net.
Presented below is a summary of the antimicrobial activity of alnustone against select bacterial and yeast species, based on disc diffusion methods:
| Microorganism | Type | Activity (µ g/disc ) |
| Bacillus cereus | Gram-Positive | 30 |
| Arthrobacter agilis | Gram-Positive | 30-90 |
| Pseudomonas aeruginosa | Gram-Negative | 20-100 |
| Xanthomonas campestris | Gram-Negative | 20-100 |
| Klebsiella oxytoca | Gram-Negative | 30-90 |
| Helicobacter pylori | Gram-Negative | 30-90 |
| Candida albicans | Yeast | 90 |
Note: Activity range indicates varying results across different studies or concentrations tested. researchgate.netnih.govtubitak.gov.trtrdizin.gov.trresearchgate.net
Antifungal Activity against Yeast Species
Research has also explored the antifungal activity of alnustone, specifically against yeast species. Studies utilizing the disc diffusion method have included Candida albicans. Alnustone has shown some inhibitory effects against C. albicans, although at a higher concentration compared to some bacterial strains researchgate.netnih.govtubitak.gov.trtrdizin.gov.trresearchgate.net.
Hepatoprotective and Antihepatotoxic Research
Alnustone has been investigated for its hepatoprotective and antihepatotoxic properties. Studies have revealed that alnustone exhibits antihepatotoxic action, an effect similar to that observed in many other diarylheptanoids. mdpi.comnih.govbenthamdirect.comresearchgate.netnih.govtubitak.gov.trselleckchem.comchemicalbook.comselleck.co.jpresearchgate.net. This suggests a potential role for alnustone in protecting the liver from damage or aiding in its recovery.
Antioxidant Activity Investigations
Research into the biological activities of Alnustone and related diarylheptanoids has included assessments of their antioxidant potential. Antioxidant properties are crucial for counteracting oxidative stress, which is implicated in numerous pathological conditions.
Hydroxyl Radical Scavenging Capabilities
Studies have indicated that Alnustone possesses antioxidant properties. nih.govbenthamscience.commdpi.comaimspress.comresearchgate.net While specific quantitative data, such as IC50 values, for Alnustone's direct hydroxyl radical scavenging activity were not prominently detailed in the provided search results, related research on other compounds and extracts containing diarylheptanoids suggests this type of activity is relevant to this class of compounds. For instance, extracellular polymeric substances produced by Leuconostoc mesenteroides showed hydroxyl radical scavenging activity compared to vitamin C. aimspress.com Phenolic hydroxyl groups in diarylheptanoids are generally considered essential for higher antioxidative activity. mdpi.com
Comparative Analysis with Established Antioxidants
While direct comparative data for Alnustone against established antioxidants like L-ascorbic acid or alpha-tocopherol (B171835) was not explicitly found for Alnustone itself within the provided snippets, studies on related alnustone-like compounds have shown stronger antioxidant activity than L-ascorbic acid and alpha-tocopherol. tandfonline.com Research on Curcuma angustifolia oil, which contains various compounds, assessed DPPH radical scavenging activity and compared it to ascorbic acid. afjbs.com The presence of phenolic hydroxyls is often linked to strong free radical scavenging effects in diarylheptanoids. mdpi.com
Antiemetic Properties
Alnustone has been reported to exhibit antiemetic activity. mdpi.comtandfonline.combiocrick.comglpbio.comchemsrc.comrsc.orgresearchgate.net This property suggests a potential role in alleviating nausea and vomiting.
Anti-asthmatic Properties
Investigations into the pharmacological effects of Alnustone have included its anti-asthmatic properties. mdpi.com Alnustone is a compound found in the ripened seeds of Alpinia katsumadae. mdpi.com Extract from Alpinia katsumadai seeds has been shown to attenuate asthmatic activity in a mouse model of allergic asthma. jst.go.jp
Estrogenic Modulatory Effects
The estrogenic modulatory effects of Alnustone have been explored in research. Alnustone has been reported to possess estrogenic activity. researchgate.net Conversely, studies investigating alnustone-like compounds have identified them as promising inhibitors for estrogen receptor alpha (ER-alpha), suggesting potential as ER-alpha antagonists. worldacademyofsciences.comtubitak.gov.trorcid.org This indicates a complex or varied interaction with the estrogen receptor pathway, potentially depending on the specific compound structure or research context.
Anti-hyperglycemic Research
Research has investigated the potential anti-hyperglycemic effects of Alnustone. Treatment with Alnustone has been shown to inhibit the function of THADA, a protein implicated in type 2 diabetes. researchgate.netresearchgate.net This inhibition resulted in ameliorated hyperglycemia in obese mice models. researchgate.netresearchgate.net These findings suggest Alnustone may hold potential in the management of hyperglycemia by targeting specific molecular pathways involved in glucose regulation.
Inhibition of Thyroid Adenoma Associated (THADA) Function
Recent studies have identified Alnustone as a potential inhibitor of the Thyroid Adenoma Associated (THADA) protein. bioworld.comchemicalbook.comnih.gov THADA is a gene associated with type 2 diabetes mellitus (T2DM). bioworld.com Research indicates that THADA is significantly activated in the islets of individuals and mice with T2DM. bioworld.comnih.gov
Mechanistically, THADA has been shown to reduce endoplasmic reticulum (ER) calcium stores in pancreatic beta cells by interacting with SERCA2 and RyR2, leading to impaired insulin (B600854) secretion. bioworld.comnih.gov Furthermore, persistent ER stress activates THADA, which then interacts with and activates a pro-apoptotic complex involving DR5, FADD, and caspase-8, thereby exacerbating ER stress-induced apoptosis in beta cells. bioworld.comnih.gov
Studies utilizing THADA-knockout mouse models have demonstrated improved glycemic control, enhanced beta-cell function, and decreased beta-cell apoptosis. bioworld.comnih.govresearchgate.net These findings suggest that inhibiting THADA could be a therapeutic strategy for T2DM. bioworld.comnih.gov
A high-content screen identified Alnustone as a candidate compound capable of targeting THADA. bioworld.com Treatment with Alnustone has been shown to reverse THADA-induced beta-cell dysfunction in experimental settings. bioworld.comchemicalbook.com
Amelioration of Hyperglycemia in Obese Animal Models
Investigations in obese animal models have explored the effects of Alnustone on hyperglycemia. Treatment with Alnustone has demonstrated an ameliorating effect on hyperglycemia in obese mice. bioworld.comchemicalbook.comnih.govnih.govresearchgate.netresearchgate.net This effect is linked to its ability to inhibit THADA function, which in turn helps to restore insulin secretion and preserve beta-cell mass. nih.govnih.govresearchgate.net
Studies have reported that Alnustone significantly decreases fed blood glucose levels and improves glucose tolerance in mice. chemicalbook.com The amelioration of hyperglycemia by Alnustone in obese mice models supports the potential of targeting THADA for T2DM treatment. bioworld.comnih.govnih.gov
Further research into the mechanisms by which Alnustone impacts hyperglycemia in obese models is ongoing. One study suggests that Alnustone may ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH) by facilitating mitochondrial fatty acid β-oxidation via targeting calmodulin, which could indirectly influence glucose homeostasis. nih.gov
Mechanistic Elucidations of Alnustone S Biological Actions
Cellular Mechanisms in Anticancer Activity
Alnustone's anticancer activity is mediated through its impact on fundamental cellular processes that regulate cell growth, division, and survival. Investigations have revealed its ability to induce cell cycle arrest and modulate autophagy, contributing to the inhibition of cancer cell proliferation and survival.
Cell Cycle Arrest Induction
The cell cycle is a tightly regulated process essential for cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Alnustone has been shown to induce cell cycle arrest in cancer cells, preventing uncontrolled division.
Studies have indicated that Alnustone treatment leads to a halt in the G0/G1 phase of the cell cycle in colorectal cancer cells. This arrest prevents cells from progressing into the DNA synthesis (S) phase, thereby inhibiting proliferation. For instance, treatment with Alnustone at a concentration of 80 μM increased the percentage of cells in the G0/G1 phase in CT26 cells from 49.07% ± 1.24% to 61.6% ± 2.8% and in HCT116 cells from 47.67% ± 1.70% to 74.9% ± 2.88% after 24 hours. mdpi.com
Here is a table summarizing the effect of Alnustone on the percentage of cells in the G0/G1 phase in two CRC cell lines:
| Cell Line | Control (% G0/G1) | Alnustone 80 μM (% G0/G1) |
| CT26 | 49.07 ± 1.24 | 61.6 ± 2.8 |
| HCT116 | 47.67 ± 1.70 | 74.9 ± 2.88 |
The transition from the G1 to the S phase is regulated by the activity of cyclin-dependent kinase (CDK) complexes, particularly Cyclin D1-CDK4. Cyclin D1 binds to CDK4 and CDK6 to form a functional unit that phosphorylates the retinoblastoma protein (pRB), allowing cell cycle progression. nih.gov Alnustone has been found to induce G0/G1 phase arrest by downregulating the expression of Cyclin D1 and CDK4 proteins in CRC cells. mdpi.comresearchgate.net Reduced levels of Cyclin D1-CDK4 impair the phosphorylation of pRB, thus blocking the cell cycle in the G0/G1 phase. nih.gov This downregulation of Cyclin D1-CDK4 expression by Alnustone has been observed in both in vitro studies using CRC cell lines and in vivo in mouse models. mdpi.com
G0/G1 Phase Halt
Autophagy Induction
Autophagy is a cellular process involving the degradation and recycling of unnecessary or damaged cellular components. It plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. Alnustone has been shown to trigger autophagy in cancer cells. researchgate.netnih.gov
Key markers of autophagy include LC3B and p62 (also known as SQSTM1). LC3B is a protein that is recruited to autophagosomal membranes, and its lipidated form (LC3-II) is a marker for autophagosomes. researchgate.netthermofisher.com p62 is a selective autophagy receptor that binds to ubiquitinated cargo and LC3, facilitating the delivery of cargo to autophagosomes for degradation. thermofisher.combiorxiv.org Upregulation of LC3B and p62 expression by Alnustone has been observed in CRC cells, indicating the induction of autophagy. mdpi.comresearchgate.net Western blot analysis has been used to demonstrate the increased levels of these autophagy-related proteins following Alnustone treatment. researchgate.net
Autophagic flux refers to the complete process of autophagy, including autophagosome formation, fusion with lysosomes, and degradation of cargo. While Alnustone upregulates LC3B and p62, suggesting autophagy induction, the modulation of autophagic flux requires further detailed investigation. Upregulation of both LC3B-II and p62 can sometimes indicate a blockage in autophagic flux rather than increased degradation, as p62 itself is degraded during complete autophagy. However, the cited research primarily focuses on the upregulation of LC3B and p62 expression as indicators of autophagy induction by Alnustone. mdpi.comresearchgate.net Further studies employing methods to directly assess autophagosome-lysosome fusion and lysosomal degradation would provide a more comprehensive understanding of Alnustone's effect on autophagic flux.
Upregulation of LC3B and p62 Expression
Apoptosis Induction
Alnustone has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines, including colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells researchgate.netresearchgate.net. This induction of apoptosis is considered a crucial mechanism for its anti-cancer activity.
Mitochondrial Depolarization
A key event in the intrinsic apoptotic pathway is the disruption of mitochondrial function, often characterized by a decrease in mitochondrial membrane potential (MMP), known as mitochondrial depolarization. Studies have demonstrated that alnustone promotes mitochondrial depolarization in CRC cells and HCC cells researchgate.netresearchgate.netnih.gov. This depolarization is linked to the induction of apoptosis by alnustone researchgate.netresearchgate.net.
Activation of Caspases (e.g., Caspase-3, Caspase-9)
Caspases are a family of proteases that play critical roles in the execution phase of apoptosis. Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the cleavage and activation of executioner caspases, such as caspase-3 thermofisher.com. Research indicates that alnustone promotes the cleavage and activation of caspase-3 and caspase-9 in CRC cells mdpi.com. This activation of caspases is a significant step in alnustone-induced apoptosis mdpi.com.
Cleavage of PARP
Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspases, particularly caspase-3, during apoptosis. Cleavage of PARP is considered a hallmark of apoptosis. Studies have shown that alnustone treatment leads to the cleavage of PARP in CRC cells mdpi.com. This finding further supports the involvement of the caspase cascade in alnustone-induced apoptosis mdpi.com.
Cytochrome C Release
Mitochondrial depolarization and increased mitochondrial permeability can lead to the release of cytochrome C from the intermembrane space into the cytoplasm. Once in the cytoplasm, cytochrome C binds with apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which then recruits and activates caspase-9, initiating the caspase cascade mdpi.com. Research indicates that alnustone treatment increases cytochrome C protein expression in CRC cells mdpi.com. This release of cytochrome C is a critical event linking mitochondrial dysfunction to caspase activation and subsequent apoptosis induced by alnustone mdpi.com.
Based on research findings, the effects of Alnustone on key apoptotic markers in CRC cells are summarized in the table below:
| Apoptotic Marker | Effect of Alnustone Treatment | Reference |
| Mitochondrial Depolarization | Increased | researchgate.netresearchgate.net |
| Caspase-3 Cleavage | Promoted | mdpi.com |
| Caspase-9 Cleavage | Promoted | mdpi.com |
| PARP Cleavage | Promoted | mdpi.com |
| Cytochrome C Expression | Increased | mdpi.com |
Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. While ROS play roles in normal cellular signaling, excessive generation of ROS can lead to oxidative stress and induce cell death, including apoptosis. Alnustone has been shown to generate ROS in cancer cells. researchgate.netnih.gov.
ROS-Mediated Pathways of Cell Death
Alnustone-induced ROS generation is implicated in its mechanism of action, particularly in inducing cell death. Studies on hepatocellular carcinoma cells have demonstrated that alnustone generates ROS, and this ROS production is linked to the inhibition of the PI3K/Akt/mTOR/p70S6K signaling pathway researchgate.netnih.gov. This suggests that alnustone may induce cell death, at least in part, through ROS-mediated pathways involving the modulation of key signaling cascades researchgate.netnih.govmdpi.com. Inhibiting ROS with agents like N-acetyl-L-cysteine (NAC) has been shown to reverse the growth inhibitory effects of alnustone and its effects on apoptosis-related proteins and the PI3K/Akt/mTOR pathway in HCC cells, highlighting the significance of ROS in alnustone's activity researchgate.netnih.gov. Elevated ROS levels can trigger apoptosis in HCC cells imrpress.comimrpress.com.
Reversal of Effects by ROS Inhibitors (e.g., N-acetyl-L-cysteine)
Studies investigating the biological actions of Alnustone have indicated a role for reactive oxygen species (ROS) in mediating some of its effects. Research on hepatocellular carcinoma (HCC) cells demonstrated that Alnustone induced ROS production researchgate.netnih.gov. Crucially, the administration of N-acetyl-L-cysteine (NAC), a known ROS inhibitor, was shown to significantly reverse the growth inhibitory effects of Alnustone on BEL-7402 and HepG2 HCC cells researchgate.netnih.gov. Furthermore, NAC treatment also reversed the changes in protein expression related to apoptosis and the PI3K/Akt/mTOR signaling pathway induced by Alnustone in HepG2 cells researchgate.netnih.gov. These findings suggest that ROS generation is an important factor in the mechanism by which Alnustone exerts its inhibitory effects on HCC cell growth and modulates associated signaling pathways.
Molecular Signaling Pathway Modulation
Alnustone has been shown to modulate several critical intracellular signaling pathways involved in regulating cellular processes such as proliferation, survival, and apoptosis.
PI3K/Akt/mTOR/p70S6K Pathway Inhibition
Multiple studies have reported that Alnustone inhibits the activity of the PI3K/Akt/mTOR/p70S6K signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers imrpress.com. Research in hepatocellular carcinoma cells demonstrated that Alnustone treatment led to the inhibition of proteins associated with the PI3K/Akt/mTOR/p70S6K pathway researchgate.netnih.govdntb.gov.ua. This inhibition is considered a significant mechanism contributing to Alnustone's suppressive effects on HCC cell proliferation and the induction of apoptosis researchgate.netnih.govdovepress.com. Some findings suggest that this inhibition is mediated, at least in part, through ROS generation researchgate.netnih.govimrpress.com.
AMPK Signaling Pathway Activation
The AMPK signaling pathway plays a crucial role in maintaining cellular energy homeostasis and is recognized as a tumor suppressor in various cancer types nih.govmdpi.com. Studies investigating the effects of Alnustone on colorectal cancer (CRC) cells have revealed that Alnustone treatment increases the phosphorylation of AMPK nih.govmdpi.comresearchgate.netresearchgate.net. Increased phosphorylation at specific sites indicates activation of the AMPK enzyme creative-diagnostics.com. This activation by Alnustone is implicated in facilitating cellular processes such as cell cycle arrest, autophagy induction, and mitochondria-mediated apoptosis in CRC cells nih.govmdpi.comresearchgate.net.
Detailed research findings on the phosphorylation levels of AMPK in CRC cells treated with Alnustone have been reported. For instance, treatment with 80 μM Alnustone resulted in a notable increase in phosphorylated AMPK expression in both CT26 and HCT116 CRC cell lines nih.govresearchgate.net.
| Cell Line | Alnustone Concentration (μM) | Fold Increase in Phosphorylated AMPK Expression (approx.) |
| CT26 | 80 | 2.8 nih.govresearchgate.net |
| HCT116 | 80 | 3.2 nih.govresearchgate.net |
| Data derived from Western blotting analysis of cells treated with Alnustone for 30 minutes following 4 hours of starvation nih.govresearchgate.net. Values are approximate fold increases based on reported data nih.govresearchgate.net. |
p38/ERK Signaling Pathway Modulation
The p38 and ERK signaling pathways, components of the MAPK cascade, are involved in diverse cellular processes, including proliferation, differentiation, and apoptosis nih.govmdpi.com. Research indicates that Alnustone modulates these pathways, particularly in colorectal cancer cells. Treatment with Alnustone has been shown to increase the phosphorylation of both p38 and ERK in CRC cells nih.govmdpi.comresearchgate.netresearchgate.net. This increased phosphorylation suggests activation of these kinases.
Specific data on the fold increase in phosphorylated p38 and ERK in CRC cells treated with Alnustone have been documented.
| Cell Line | Alnustone Concentration (μM) | Fold Increase in Phosphorylated p38 Expression (approx.) | Fold Increase in Phosphorylated ERK Expression (approx.) |
| CT26 | 80 | 6.0 nih.govresearchgate.net | 2.5 nih.govresearchgate.net |
| HCT116 | 80 | 3.9 nih.govresearchgate.net | 3.0 nih.govresearchgate.net |
| Data derived from Western blotting analysis of cells treated with Alnustone for 30 minutes following 4 hours of starvation nih.govresearchgate.net. Values are approximate fold increases based on reported data nih.govresearchgate.net. |
The modulation of these pathways by Alnustone is associated with the induction of apoptosis in CRC cells nih.govmdpi.comresearchgate.net.
Receptor Interaction Studies
Investigations into the molecular targets of Alnustone have included studies on its potential interactions with cellular receptors.
Estrogen Receptor Alpha (ER-α) Antagonism
Alnustone-like compounds have been explored for their potential as inhibitors of Estrogen Receptor Alpha (ER-α), a key target in the treatment of ER-α-positive breast cancer tubitak.gov.trcumhuriyet.edu.trtubitak.gov.tr. ER-α plays a significant role in the development and progression of a majority of breast cancers tubitak.gov.tr. Studies involving molecular docking have indicated that Alnustone-like compounds, including Alnustone itself as the foundational structure, can interact efficiently with the ER-α protein tubitak.gov.trtubitak.gov.tr. These findings suggest that Alnustone and its derivatives may act as ER-α antagonists, interfering with the receptor's activity and potentially inhibiting the growth of ER-α-positive breast cancer cells tubitak.gov.trcumhuriyet.edu.trtubitak.gov.tr.
Molecular Docking Simulations of Alnustone-like Compounds
Molecular docking simulations play a crucial role in understanding the potential mechanisms of action of Alnustone and its structural analogs by predicting their binding modes and affinities to target proteins. This computational technique provides insights into the specific interactions between a ligand (such as Alnustone or an Alnustone-like compound) and a receptor protein, helping to elucidate the molecular basis of observed biological activities.
Studies have employed molecular docking to investigate the interaction of Alnustone-like compounds with key biological targets, particularly in the context of their antitumoral activity. For instance, research focusing on the activity of Alnustone-like compounds against estrogen receptor alpha (ER-α), a significant target in breast cancer therapy, utilized molecular docking to assess the binding efficiency of synthesized compounds to the receptor. tubitak.gov.trtubitak.gov.trtrdizin.gov.tr These simulations indicated that the synthesized Alnustone-like compounds were able to interact efficiently with ER-α. tubitak.gov.trtubitak.gov.trtrdizin.gov.tr The binding mode and the presence of specific functional groups on the compounds were found to correlate with their observed protective and inhibitive effects on human breast cancer cells. tubitak.gov.trtubitak.gov.trtrdizin.gov.tr This suggests that the antitumoral potential of these compounds may, at least in part, be mediated through their interaction as ER-α antagonists. tubitak.gov.trtubitak.gov.trtrdizin.gov.tr
Furthermore, molecular docking has been applied in broader investigations of diarylheptanoids, the class of compounds to which Alnustone belongs, to explore their potential anti-inflammatory activities. tjdr.org In one such study, Alnustone (specifically referred to as Compound 20) was docked against potential inflammatory targets, including NF-kB (represented by PDB ID 3LN1) and COX-2. tjdr.org The docking results provided binding scores that offer a computational prediction of the affinity between Alnustone and these proteins. tjdr.org For example, Alnustone showed a docking score of -10.63 Kcal/mol when docked against 3LN1. tjdr.org These scores, while computational predictions, provide a basis for understanding how Alnustone might exert its anti-inflammatory effects through interactions with these targets. tjdr.org
Molecular dynamics simulations are often used in conjunction with molecular docking to further assess the stability of the protein-ligand complexes predicted by docking and to observe their dynamic behavior over time under simulated physiological conditions. tjdr.orgnih.gov This provides a more comprehensive view of the interaction compared to static docking poses. nih.gov
The data derived from molecular docking simulations, including binding scores and predicted interaction sites, are valuable in identifying potential molecular targets and understanding the likely mechanisms by which Alnustone and its derivatives exert their biological effects.
Here is a summary of molecular docking findings for Alnustone and Alnustone-like compounds:
| Compound | Target Protein | PDB ID | Docking Score (Kcal/mol) | Reference |
| Alnustone-like compounds | Estrogen Receptor Alpha (ER-α) | Not specified | Efficient interaction | tubitak.gov.trtubitak.gov.trtrdizin.gov.tr |
| Alnustone (Compound 20) | NF-kB | 3LN1 | -10.63 | tjdr.org |
| Alnustone | COX-2 | Not specified | Not specified in snippet | tjdr.org |
Pharmacokinetic and Toxicological Assessments of Alnustone
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Understanding the ADME profile of a compound is crucial for evaluating its potential therapeutic utility and predicting its behavior within a biological system. In vivo pharmacokinetic studies provide direct evidence of how a compound is handled by the body over time.
In vivo Pharmacokinetic Studies in Animal Models
In vivo pharmacokinetic studies of Alnustone have been conducted to characterize its behavior within a living organism. A notable study investigated the pharmacokinetics and tissue distribution of Alnustone in rats following intravenous administration mdpi.comnih.govdntb.gov.uaresearchgate.net. This study employed a sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Alnustone in rat plasma and tissues mdpi.comnih.govdntb.gov.uaresearchgate.net. The intravenous administration route was utilized in this study at a single dose of 5 mg/kg mdpi.comdntb.gov.uaresearchgate.net.
Plasma Concentration-Time Profile Analysis
Following intravenous administration of Alnustone at a dose of 5 mg/kg in rats, the compound was rapidly detected in plasma mdpi.com. The mean peak plasma concentration (Cmax) was determined to be 7066.36 ± 820.62 ng/mL mdpi.comnih.govdntb.gov.uaresearchgate.net. The mean area under the concentration-time curve from time zero to the last measurable concentration (AUC₀-t) was reported as 6009.79 ± 567.30 ng/mL·h mdpi.comnih.govdntb.gov.uaresearchgate.net. The mean area under the concentration-time curve extrapolated to infinite time (AUC₀-∞) was 6032.45 ± 472.50 ng/mL·h mdpi.com. The time to reach peak concentration (Tmax) after intravenous administration was 2 minutes, indicating rapid distribution from the plasma mdpi.com.
Elimination Kinetics and Half-Life Determination
The in vivo pharmacokinetic study in rats indicated that Alnustone is eliminated relatively quickly from the plasma mdpi.comnih.govdntb.gov.uaresearchgate.net. The elimination half-life (t₁/₂) of Alnustone was determined to be short, with a value of 1.31 ± 0.19 h mdpi.com. This short half-life suggests that Alnustone does not have a prolonged residence time in the systemic circulation of rats mdpi.comnih.govdntb.gov.uaresearchgate.net. The total mean residence time (MRT₀-t) was found to be 1.60 ± 0.22 h mdpi.com. The apparent volume of distribution (Vd) was calculated as 1.57 ± 0.18 L/kg, and the clearance (CL) was 0.83 ± 0.09 L/h/kg mdpi.com. These parameters collectively describe the elimination kinetics of Alnustone in this animal model.
Table 1: Plasma Pharmacokinetic Parameters of Alnustone in Rats After Intravenous Administration (5 mg/kg)
| Parameter | Value (Mean ± SD) | Unit | Citation |
| Cmax | 7066.36 ± 820.62 | ng/mL | mdpi.comnih.govdntb.gov.uaresearchgate.net |
| AUC₀-t | 6009.79 ± 567.30 | ng/mL·h | mdpi.comnih.govdntb.gov.uaresearchgate.net |
| AUC₀-∞ | 6032.45 ± 472.50 | ng/mL·h | mdpi.com |
| Tmax | 2 | min | mdpi.com |
| t₁/₂ | 1.31 ± 0.19 | h | mdpi.com |
| MRT₀-t | 1.60 ± 0.22 | h | mdpi.com |
| Vd | 1.57 ± 0.18 | L/kg | mdpi.com |
| CL | 0.83 ± 0.09 | L/h/kg | mdpi.com |
Tissue Distribution Analysis
The tissue distribution of Alnustone in rats was investigated at various time points (0.5, 1, 2, and 4 hours) following intravenous administration mdpi.comresearchgate.net. The results indicated that Alnustone distributed rapidly and widely into different tissues mdpi.com.
Major Distribution in Highly Perfused Tissues (e.g., Lung, Liver)
The study revealed that Alnustone was primarily distributed in tissues with large blood flow, specifically the lung and liver mdpi.comnih.govdntb.gov.uaresearchgate.net. Within 1 hour of administration, significant concentrations of Alnustone were observed in the lung and liver tissues mdpi.comnih.govdntb.gov.uaresearchgate.net. The drug concentration in these tissues increased slightly at the 4-hour time point mdpi.com. At 4 hours post-administration, the peak concentrations were reported as 5,685.40 ng/g in the lungs and 3,199.49 ng/g in the liver . The changing trend of Alnustone concentration in different tissues over the investigated time points provided insight into its distribution characteristics in vivo mdpi.comresearchgate.net.
Table 2: Mean Concentration of Alnustone in Rat Tissues (ng/g) at Different Time Points After Intravenous Administration (5 mg/kg)
| Tissue | 0.5 h | 1 h | 2 h | 4 h | Citation |
| Lung | Data not explicitly available in snippets | High distribution observed | Data not explicitly available in snippets | 5685.40 | mdpi.comresearchgate.net |
| Liver | Data not explicitly available in snippets | High distribution observed | Data not explicitly available in snippets | 3199.49 | mdpi.comresearchgate.net |
| Other tissues | Rapid and wide distribution observed | Rapid and wide distribution observed | Rapid and wide distribution observed | Data not explicitly available in snippets | mdpi.comresearchgate.net |
Note: Specific numerical data for all tissues at all time points (0.5, 1, 2, and 4 h) were not fully available in the provided search snippets, except for peak concentrations in lung and liver at 4h from one source and a general description of the trend from the primary source mdpi.comresearchgate.net. The table reflects the information found.
Implications for Target Organ Efficacy
The observed preferential distribution of Alnustone to highly perfused tissues such as the lung and liver suggests that these organs might be relevant sites for the pharmacological activity of the compound mdpi.comnih.govdntb.gov.uaresearchgate.net. The high concentrations achieved in these tissues could potentially contribute to the efficacy of Alnustone in therapeutic applications targeting these organs mdpi.comnih.govdntb.gov.uaresearchgate.net. Further research would be needed to definitively establish the correlation between tissue distribution and specific therapeutic effects.
Bioavailability Studies
Research into the bioavailability of Alnustone in vivo suggests that its residence time in plasma is not extensive, indicating relatively rapid elimination from the bloodstream researchgate.netdntb.gov.ua. A study investigating the pharmacokinetics and tissue distribution of Alnustone in rats following intravenous administration of a 5 mg/kg dose provided specific data on plasma concentration and area under the curve (AUC) dntb.gov.ua.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 7066.36 ± 820.62 | ng/mL |
| AUC0–t | 6009.79 ± 567.30 | ng/mL∙h |
Data derived from a study in rats following a 5 mg/kg intravenous administration of Alnustone. dntb.gov.ua
These findings suggest that Alnustone is quickly cleared from the plasma in rats dntb.gov.ua. Predicted pharmacokinetic properties, including bioavailability, have also been explored through in silico methods, suggesting potentially good bioavailability tjdr.org.
Metabolite Identification and Metabolic Pathways
Information specifically detailing the identified metabolites and comprehensive metabolic pathways of Alnustone is limited in the provided search results. General principles of metabolism involve a series of enzyme-catalyzed chemical reactions that transform compounds within a cell or organism nih.govwikipedia.org. These pathways can be either anabolic (synthesizing molecules) or catabolic (breaking down molecules) libretexts.org. While the broad concept of metabolic pathways is well-established bbc.co.uk, the precise enzymatic transformations and resulting metabolites of Alnustone require further dedicated investigation. Some predictive tools suggest potential metabolic processes foodb.ca, but empirical data on Alnustone's metabolic fate is not extensively detailed in the search results.
Preclinical Toxicological Evaluations
Preclinical toxicological evaluations are essential to assess the potential for a compound to cause harm before it is studied in humans brieflands.com. These evaluations often include both in vitro and in vivo studies.
In vitro Cytotoxicity in Normal Cell Lines
Studies have investigated the cytotoxicity of Alnustone in various cell lines, including normal human cells. Research indicates that Alnustone did not induce cytotoxicity in human normal cells, such as human umbilical vein endothelial cells (HUVEC) and human keratinocytes (HaCaT), when treated at concentrations up to 100 µM for 48 hours mdpi.comresearchgate.net. Another study also reported on the in vitro antitumor activity of Alnustone against human hepatocellular carcinoma cells (Bel-7402) and human normal liver cells (LO-2), noting significant antitumor activity against Bel-7402 tubitak.gov.trmdpi.com.
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Cytotoxicity in Normal Cells |
| HUVEC | Up to 100 | 48 hours | No significant cytotoxicity mdpi.comresearchgate.net |
| HaCaT | Up to 100 | 48 hours | No significant cytotoxicity mdpi.comresearchgate.net |
| LO-2 (Normal Liver) | Not specified range | Not specified | Significant antitumor activity noted against cancer cells, implying lower toxicity to normal cells in this context tubitak.gov.trmdpi.com |
Summary of in vitro cytotoxicity observations of Alnustone in normal cell lines.
In vivo Safety Margin Assessments
Assessment of the in vivo safety margin involves determining the dose range at which a compound is effective compared to the dose at which it causes adverse effects. While detailed studies specifically defining a comprehensive in vivo safety margin for Alnustone in normal, healthy animal models are not extensively provided within the search results, some studies provide insights into its effects in vivo in disease models. For instance, Alnustone significantly inhibited tumor growth in HepG2 xenografts in mice and improved the pathological condition of liver tissues in vivo, suggesting a degree of tolerability at the tested doses in this model researchgate.netresearchgate.net. The rapid elimination observed in rat pharmacokinetic studies might also contribute to a favorable safety profile by limiting prolonged exposure dntb.gov.ua. Further dedicated in vivo toxicity studies in healthy animal models would be necessary to establish a more definitive safety margin.
Advanced Analytical Methodologies in Alnustone Research
Structural Elucidation Techniques
Structural elucidation of Alnustone is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being indispensable tools. These techniques provide detailed information about the arrangement of atoms and the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed insights into the molecular environment of each nucleus.
¹H-NMR Spectral Analysis
Proton NMR (¹H-NMR) spectroscopy is fundamental in elucidating the structure of Alnustone by providing information about the different types of hydrogen atoms and their connectivity within the molecule. Analysis of the chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals allows for the assignment of specific protons to different parts of the Alnustone structure. For diarylheptanoids like Alnustone, characteristic signals are observed for the aromatic protons, the protons on the heptane (B126788) chain, and the protons involved in double bonds. For instance, studies on alnustone and alnustone-like compounds report ¹H NMR signals in the aromatic region (around δ 6.66–7.30 ppm) and characteristic signals for the protons on the heptane backbone and the conjugated dienone system tandfonline.comtubitak.gov.trtubitak.gov.tr. Specifically, the hydrogens attached to C-1 and C-2 typically resonate as an A2B2 system tubitak.gov.trtubitak.gov.tr. Vinylic protons at C-4, C-5, C-6, and C-7 exhibit characteristic chemical shifts and coupling patterns indicative of the trans double bond geometry tubitak.gov.trtubitak.gov.tr. The disappearance of vinylic protons around δ 6.70 and 7.50 ppm in ¹H-NMR can indicate complete reduction .
A representative example of ¹H-NMR data for Alnustone (in CDCl₃) includes signals such as doublets and double doublets in the olefinic region, multiplet signals for the methylene (B1212753) protons, and signals corresponding to aromatic protons tandfonline.comtubitak.gov.tr.
¹³C-NMR Spectral Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of Alnustone. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shift of each carbon signal is influenced by its electronic environment, allowing for the differentiation of various carbon types, such as carbonyl carbons, olefinic carbons, and aliphatic carbons. libretexts.orgchemguide.co.uklibretexts.org
For Alnustone, the ¹³C-NMR spectrum shows characteristic signals for the carbonyl carbon, the olefinic carbons of the conjugated dienone system, and the aliphatic carbons of the heptane chain, as well as the aromatic carbons tandfonline.comtubitak.gov.trtubitak.gov.tr. The carbonyl carbon (C-3) typically resonates at a distinctive downfield chemical shift (around δ 198.5–208.1 ppm) tandfonline.comtubitak.gov.trtubitak.gov.tr. Olefinic carbons (C-4, C-5, C-6, and C-7) appear in the range of δ 122.1–144.5 ppm, while the aliphatic carbons (C-1 and C-2) resonate further upfield (around δ 29.4–45.4 ppm) tandfonline.comtubitak.gov.trtubitak.gov.tr. Aromatic carbons show signals in the expected region (around δ 115.0–149.6 ppm) tandfonline.com.
Reported ¹³C-NMR data for Alnustone (in CDCl₃) includes specific chemical shifts for each carbon, confirming the presence of the conjugated dienone and the diarylheptanoid framework tandfonline.comtubitak.gov.tr.
Table 1: Representative NMR Chemical Shifts for Alnustone (CDCl₃)
| Nucleus | Carbon Position | Chemical Shift (δ, ppm) |
| ¹³C | C-1 | 29.4 - 30.7 tandfonline.comtubitak.gov.tr |
| ¹³C | C-2 | 42.2 - 45.4 tandfonline.comtubitak.gov.tr |
| ¹³C | C-3 (Carbonyl) | 198.5 - 208.1 tandfonline.comtubitak.gov.trtubitak.gov.tr |
| ¹³C | C-4 | 122.1 - 131.1 tubitak.gov.trtubitak.gov.tr |
| ¹³C | C-5 | 141.4 - 144.5 tubitak.gov.trtubitak.gov.tr |
| ¹³C | C-6 | 127.0 - 132.0 tubitak.gov.trtubitak.gov.tr |
| ¹³C | C-7 | 138.2 - 143.4 tubitak.gov.trtubitak.gov.tr |
| ¹H | H-1, H-2 | 2.78 - 3.07 (m, A2B2 system) tandfonline.comtubitak.gov.trtubitak.gov.tr |
| ¹H | H-4 | 6.15 - 6.38 (d) tubitak.gov.trtubitak.gov.tr |
| ¹H | H-5 | 7.26 - 7.38 (dd) tubitak.gov.tr |
| ¹H | H-6, H-7 | 6.66 - 7.16 (m, AB system) tandfonline.comtubitak.gov.trtubitak.gov.tr |
| ¹H | Aromatic | 7.01 - 7.30 (m) tandfonline.comtubitak.gov.tr |
Note: Ranges indicate variations reported in different studies.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural identification.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique used in MS, particularly for volatile and thermally stable compounds. southampton.ac.uklibretexts.org In EI-MS, the sample molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•). The molecular ion often undergoes fragmentation, producing smaller ions whose m/z values and relative abundances provide a characteristic fingerprint of the molecule. libretexts.orgnih.gov
For Alnustone, EI-MS provides the molecular ion peak, confirming its molecular weight. The fragmentation pattern observed in the EI-MS spectrum yields structural information through the detection of characteristic fragment ions. Studies have reported the molecular ion peak for Alnustone at m/z 262.0 tubitak.gov.trresearchgate.net. Other significant fragment ions are also observed, resulting from the cleavage of specific bonds within the molecule tubitak.gov.trresearchgate.net.
Table 2: Representative EI-MS Data for Alnustone
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 262.0 | 75 tubitak.gov.tr | [M]⁺• |
| 261.0 | 98 tubitak.gov.tr | [M-H]⁺ |
| 156.0 | 100 tubitak.gov.tr | |
| 129.0 | 92 tubitak.gov.tr | |
| 128.0 | 96 tubitak.gov.tr | |
| 127.0 | 98 tubitak.gov.tr | |
| 170.0 | 85 tubitak.gov.tr | |
| 90.0 | 82 tubitak.gov.tr |
Note: Fragment ion assignments are based on common fragmentation patterns of similar compounds.
Quantitative Analysis and Bioanalytical Methods
Quantitative analysis of Alnustone is essential for determining its concentration in various samples, such as plant extracts, formulations, and biological matrices for pharmacokinetic studies. Several analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Alnustone in plant materials. biocrick.comresearchgate.net HPLC methods typically involve separation on a reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). Detection is often performed using UV detection at a suitable wavelength, such as 300 nm. biocrick.comresearchgate.net These methods have been validated for linearity, precision, and accuracy, demonstrating their suitability for the quality evaluation of Alnustone in plant samples. biocrick.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique employed for the quantitative analysis of Alnustone, particularly in complex biological matrices for pharmacokinetic and tissue distribution studies. nih.govmdpi.comresearchgate.netdntb.gov.ua LC-MS/MS methods for Alnustone typically involve sample preparation steps, such as protein precipitation, followed by chromatographic separation on a reversed-phase column. nih.govresearchgate.netdntb.gov.ua Quantification is performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For Alnustone, the transition of m/z 262.9 to 105.2 has been used for quantitative analysis. nih.govresearchgate.netdntb.gov.ua An internal standard, such as caffeine (B1668208) (m/z 195.2 to 138.0 transition), is often used to improve the accuracy and reproducibility of the method. nih.govresearchgate.netdntb.gov.ua
LC-MS/MS methods for Alnustone have been validated according to regulatory guidelines, demonstrating good linearity over a wide concentration range, acceptable intra- and inter-day precision, and accuracy. nih.govresearchgate.netdntb.gov.ua These validated methods have been successfully applied to study the pharmacokinetic profile and tissue distribution of Alnustone in animal models. nih.govmdpi.comresearchgate.netdntb.gov.ua
Table 3: LC-MS/MS Parameters for Alnustone Quantitative Analysis
| Parameter | Value |
| Analytical Column | BEH C18 Column nih.govresearchgate.netdntb.gov.ua |
| Mobile Phase | 0.1% formic acid in water and methanol (gradient elution) nih.govresearchgate.netdntb.gov.ua |
| Flow Rate | 0.3 mL/min nih.govresearchgate.netdntb.gov.ua |
| Detection Mode | MRM (Multiple Reaction Monitoring) nih.govresearchgate.netdntb.gov.ua |
| Alnustone MRM Transition | m/z 262.9 → 105.2 nih.govresearchgate.netdntb.gov.ua |
| Internal Standard | Caffeine nih.govresearchgate.netdntb.gov.ua |
| Internal Standard MRM Transition | m/z 195.2 → 138.0 nih.govresearchgate.netdntb.gov.ua |
| Linearity Range | 1 - 2000 ng/mL nih.govresearchgate.netdntb.gov.ua |
Detailed Research Findings (HPLC)
In a study focusing on the quality evaluation of Alpiniae Katsumadai Semen, HPLC was successfully applied for the quantitative determination of Alnustone. biocrick.com The method demonstrated good linearity within a specific range (50.2-1003 ng) with a high correlation coefficient (r = 0.9999). biocrick.com The average recovery for Alnustone in this method was reported as 98.02% with a relative standard deviation (RSD) of less than 1.9%, indicating good accuracy and precision for this specific application. biocrick.com
| Compound | Linear Range (ng) | Correlation Coefficient (r) | Average Recovery (%) | RSD (%) |
| Alpinetin | 25.5-509 | 0.9999 | 97.95 | < 1.9 |
| Pinocembrin | 24.9-498 | 0.9999 | 97.36 | < 1.9 |
| Cardamonin (B96198) | 26.1-521 | 0.9999 | 97.50 | < 1.9 |
| Alnustone | 50.2-1003 | 0.9999 | 98.02 | < 1.9 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely used for the quantitative analysis of Alnustone, particularly in complex biological matrices such as plasma and tissues. dntb.gov.uanih.govresearchgate.netmdpi.com This technique is crucial for studies investigating the pharmacokinetic and tissue distribution profiles of Alnustone. dntb.gov.uanih.govresearchgate.netmdpi.com
Method Development and Validation for Biological Matrices
The development of an LC-MS/MS method for Alnustone in biological matrices involves optimizing various parameters to achieve sensitivity, selectivity, accuracy, and precision. dntb.gov.uanih.govresearchgate.netmdpi.comevotec.com Validation of these methods is typically performed according to regulatory guidelines, such as those from the FDA, to ensure their reliability for quantitative analysis. researchgate.netevotec.commdpi.comunc.edu Key validation metrics include linearity, precision, accuracy, recovery, and matrix effects. dntb.gov.uanih.govresearchgate.netmdpi.comevotec.comunc.edu
Sample Preparation Techniques (e.g., Protein Precipitation)
Biological matrices contain numerous endogenous compounds, including proteins, that can interfere with LC-MS/MS analysis, leading to matrix effects like ion suppression or enhancement. chromatographyonline.comchromatographyonline.com Effective sample preparation is therefore essential to isolate and purify the analyte of interest. chromatographyonline.com Protein precipitation (PPT) is a simple and rapid sample preparation technique commonly employed for the analysis of Alnustone in biological samples like plasma and tissue homogenates. dntb.gov.uanih.govresearchgate.netmdpi.commdpi.comchromatographyonline.com This method involves adding a precipitating agent, such as acetonitrile, to the biological sample to denature and remove proteins. dntb.gov.uanih.govresearchgate.netmdpi.comchromatographyonline.com The supernatant containing the analyte is then separated, often followed by evaporation and reconstitution. mdpi.com Adding a small percentage of formic acid (e.g., 0.5%) to the acetonitrile can improve extraction efficiency. researchgate.netmdpi.com
Chromatographic Separation Parameters (e.g., Column, Mobile Phase)
Chromatographic separation in LC-MS/MS methods for Alnustone is typically performed using reversed-phase columns. dntb.gov.uanih.govresearchgate.netmdpi.com A BEH C18 column (2.1 × 50 mm, 1.7 µm) has been successfully used for the separation of Alnustone and its internal standard. dntb.gov.uanih.govresearchgate.netmdpi.com The mobile phase commonly consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acidic modifier like formic acid (e.g., 0.1%). dntb.gov.uanih.govresearchgate.netmdpi.com Formic acid can enhance the ionization efficiency of the analyte and improve peak shape. researchgate.net Gradient elution is frequently used to achieve optimal separation within a reasonable run time. dntb.gov.ua A typical flow rate for these methods is around 0.3 mL/min, and the column temperature is often maintained at 30 °C. nih.govresearchgate.netmdpi.com
Mass Spectrometric Detection Parameters (e.g., Precursor-to-Product Ion Transitions)
LC-MS/MS methods for Alnustone typically utilize an electrospray ionization (ESI) source operated in positive ion mode, as Alnustone shows better response and stability in this mode. researchgate.net Detection is performed using multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.netmdpi.comunc.edu In MRM, specific precursor ions and their characteristic product ions are monitored. nih.govresearchgate.netmdpi.comunc.edu For Alnustone, a common precursor ion is m/z 262.9, and a prominent product ion used for quantification is m/z 105.2. dntb.gov.uanih.govresearchgate.netmdpi.comnih.gov Caffeine has been used as an internal standard (IS) in Alnustone analysis, with its MRM transition monitored at m/z 195.2 → 138.0. dntb.gov.uanih.govresearchgate.netmdpi.comnih.gov Other mass spectrometric parameters, such as ionspray voltage, nebulizer gas, curtain gas, collision cell exit potential, entrance potential, declustering potential, and collision energy, are optimized to maximize the intensity of the monitored transitions. nih.govresearchgate.net
Calibration Curve Development and Validation Metrics (e.g., Linearity, Precision, Accuracy)
Calibration curves are constructed by plotting the ratio of the peak area of Alnustone to the peak area of the internal standard against the known concentrations of Alnustone in a series of standards prepared in the appropriate biological matrix. dntb.gov.uanih.govresearchgate.netmdpi.comunc.edu A linear relationship between the peak area ratio and concentration is expected over the quantitative range. dntb.gov.uanih.govresearchgate.netmdpi.comevotec.comunc.edu For Alnustone analysis in rat plasma, linearity has been demonstrated over a range of 1 to 2000 ng/mL. dntb.gov.uanih.govresearchgate.netmdpi.comnih.gov
Validation metrics are assessed to ensure the reliability of the quantitative method. Precision is typically evaluated by calculating the relative standard deviation (RSD) of replicate measurements, while accuracy is assessed by determining the relative error (RE) of measured concentrations compared to nominal concentrations. dntb.gov.uanih.govresearchgate.netmdpi.comevotec.comunc.edu
| Metric | Intra-day (RSD/RE %) | Inter-day (RSD/RE %) |
| Precision (RSD) | 1.1–9.0 | 3.3–8.6 |
| Accuracy (RE) | -8.2–9.7 | -10.3–9.9 |
These validation results demonstrate that the LC-MS/MS method is reliable for the quantitative analysis of Alnustone in rat plasma. dntb.gov.uanih.govresearchgate.netmdpi.com
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. It offers high sensitivity, speed, and resolution. waters.com In Alnustone research, LC-MS/MS, including UHPLC-MS/MS, has been specifically developed and validated for the determination of Alnustone in biological matrices such as rat plasma and tissues. mdpi.com, nih.gov
A typical LC-MS/MS method for Alnustone involves protein precipitation from the biological sample using a solvent like acetonitrile. mdpi.com, nih.gov The separation is often performed on a C18 column using a mobile phase that may include water and methanol with a low concentration of formic acid to improve ionization efficiency. mdpi.com, researchgate.net Alnustone is quantitatively monitored using multiple-reaction monitoring (MRM) in positive ion mode, tracking specific precursor-to-product ion transitions. mdpi.com For example, the transitions for Alnustone and an internal standard (such as caffeine) have been established for sensitive quantification. mdpi.com This method has been successfully applied in pharmacokinetic and tissue distribution studies of Alnustone in rats. mdpi.com, nih.gov
Spectrophotometric Assays for Biological Activity
Spectrophotometric assays are widely used to measure the biological activity of compounds by assessing changes in light absorption. These assays are often employed to evaluate effects on cell viability, proliferation, and other cellular processes.
Cell Viability Assays (e.g., CCK-8 Assay)
Cell viability assays are crucial for determining the number of living cells in a sample and assessing the cytotoxic or growth-inhibitory effects of a compound like Alnustone. abcam.com The Cell Counting Kit-8 (CCK-8) assay is a common spectrophotometric method based on the reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases in viable cells. yeasenbio.com, abcam.com This reduction produces an orange-colored formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells. yeasenbio.com, abcam.com
In Alnustone research, the CCK-8 assay has been extensively used to evaluate its effect on the viability of various cancer cell lines, including colorectal cancer (CRC) cells and hepatocellular carcinoma (HCC) cells. mdpi.comresearchgate.netnih.gov Cells are typically seeded in multi-well plates and incubated with different concentrations of Alnustone for a specified period. researchgate.netnih.gov After incubation, CCK-8 solution is added, and the absorbance is measured at 450 nm using a microplate reader. researchgate.netnih.gov A decrease in absorbance indicates reduced cell viability. abcam.com
Studies using the CCK-8 assay have shown that Alnustone can significantly diminish the viability and colony-forming ability of several CRC cell lines, such as CT26, MC38, HCT116, and SW620, in a concentration-dependent manner. mdpi.comnih.gov For instance, treatment with 20-80 µM Alnustone for 24 hours resulted in a significant reduction in the viability of these cell lines. mdpi.com Alnustone has also been shown to inhibit the growth of HCC BEL-7402 cells and HepG2 cells, as measured by the CCK-8 assay. researchgate.net
The following table presents example data on the effect of Alnustone on the viability of different colorectal cancer cell lines:
| Cell Line | Alnustone Concentration (µM) | Cell Viability (% of Control) |
| CT26 | 80 | 34.81 ± 1.10 |
| MC38 | 80 | 33.45 ± 1.98 |
| HCT116 | 80 | 51.91 ± 1.88 |
| SW620 | 80 | 34.25 ± 2.94 |
Note: Data is representative and based on findings at the highest tested concentration (80 µM) after 24 hours of treatment. mdpi.com
Flow Cytometry for Cell Cycle, Autophagy, and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely applied in Alnustone research to investigate its effects on fundamental cellular processes such as cell cycle progression, autophagy, and apoptosis. mdpi.comresearchgate.netnih.gov
For cell cycle analysis, cells treated with Alnustone are typically stained with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases (G0/G1, S, and G2/M). mdpi.comresearchgate.netarchivesofmedicalscience.com Studies have shown that Alnustone can induce cell cycle arrest, specifically at the G0/G1 phase, in CRC cells. mdpi.comresearchgate.netnih.gov
Autophagy, a cellular process involving the degradation and recycling of cellular components, can also be assessed using flow cytometry by monitoring the levels of autophagy-related markers like LC3. mdpi.comnih.govresearchgate.net Flow cytometry analysis has indicated that Alnustone treatment increases autophagy induction in CRC cells in a concentration-dependent manner. mdpi.com
Apoptosis, or programmed cell death, is commonly evaluated by flow cytometry using Annexin V and propidium iodide staining. mdpi.comnih.govarchivesofmedicalscience.com Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, while propidium iodide stains the DNA of late apoptotic and necrotic cells. archivesofmedicalscience.com Flow cytometry analysis has demonstrated that Alnustone promotes apoptosis in CRC cells and HCC cells, often associated with mitochondrial depolarization. mdpi.comresearchgate.netnih.govresearchgate.net
Protein Expression Analysis
Analyzing protein expression levels is essential for understanding the molecular mechanisms underlying the biological effects of Alnustone. Various techniques are available, with Western blotting being a widely used method.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell lysate. thermofisher.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. thermofisher.com This method allows for the qualitative and semi-quantitative assessment of protein expression levels. thermofisher.com
In Alnustone research, Western blotting has been employed to investigate the impact of Alnustone on the expression of proteins involved in cell cycle regulation, autophagy, and apoptosis. mdpi.comresearchgate.netresearchgate.netnih.gov For example, studies have shown that Alnustone downregulates the expression of cyclin D1-CDK4, proteins crucial for G0/G1 phase progression. mdpi.comresearchgate.net Western blotting has also confirmed the upregulation of autophagy-related proteins like LC3B and p62 following Alnustone treatment. mdpi.comresearchgate.net Furthermore, analysis by Western blot has revealed that Alnustone promotes apoptosis by increasing the expression of pro-apoptotic proteins and facilitating the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP. mdpi.comresearchgate.net Western blotting has also been used to study the effects of Alnustone on signaling pathways, such as the PI3K/Akt/mTOR/p70S6K pathway in HCC cells researchgate.net and the IL-17A/IL-17RA/Src/RAC1/MEK/ERK pathway in megakaryocyte differentiation nih.gov.
Gene Expression Analysis
Gene expression analysis provides insights into how Alnustone affects the transcription of genes, which in turn influences protein synthesis and cellular function. Techniques such as real-time RT-PCR and transcriptomic analysis are utilized.
Real-time RT-PCR (Reverse Transcription Polymerase Chain Reaction) is a common method for quantifying mRNA expression levels of specific genes. mdpi.com This technique has been used to measure the mRNA expression of autophagy-associated factors like LC3B and p62 in cells treated with Alnustone, confirming their upregulation at the transcriptional level. mdpi.com
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a molecular technique used to quantify gene expression levels. In Alnustone research, RT-PCR has been utilized to assess the impact of Alnustone treatment on the mRNA expression of specific genes. For instance, studies investigating the effects of Alnustone on colorectal cancer (CRC) cells have employed real-time RT-PCR to quantify the mRNA expression of autophagy-related genes such as LC3B and p62 after Alnustone treatment. researchgate.net This allows researchers to understand how Alnustone influences gene transcription related to key cellular processes. RT-qPCR analysis has also been performed to verify transcriptome data in studies investigating Alnustone's effects on hepatocellular carcinoma (HCC). dntb.gov.ua
Assays for Mitochondrial Function
Assays for mitochondrial function are crucial for evaluating the impact of compounds like Alnustone on cellular energy metabolism and viability. thermofisher.com These assays can detect disruptions in various aspects of mitochondrial activity. thermofisher.com
Mitochondrial Membrane Potential Assays
Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function. A decrease in MMP is often associated with the early stages of apoptosis. researchgate.netmdpi.comsigmaaldrich.com Alnustone has been shown to decrease mitochondrial membrane potential in various cancer cell lines, including hepatocellular carcinoma (HCC) cells (BEL-7402 and HepG2) and colorectal cancer (CRC) cells (CT26 and HCT116). researchgate.netmdpi.comdntb.gov.uanih.gov This depolarization of the mitochondrial membrane suggests that Alnustone can induce mitochondrial-mediated apoptotic responses. mdpi.com Assays such as JC-1 staining followed by flow cytometry or laser confocal microscopy are commonly used to measure changes in MMP. researchgate.net
The following table summarizes findings on Alnustone's effect on mitochondrial membrane potential:
| Cell Line | Alnustone Concentration | Treatment Duration | Observed Effect on MMP | Reference |
| BEL-7402 | 17.5, 35, 70 μM | 72 hr | Decreased | researchgate.net |
| HepG2 | 12.5, 25, 50 μM | 72 hr | Decreased | researchgate.net |
| CT26 | 20–80 μM | 24 and 48 h | Depolarization | mdpi.comresearchgate.net |
| HCT116 | 20–80 μM | 24 and 48 h | Depolarization | mdpi.comresearchgate.net |
Alnustone has also been shown to facilitate mitochondrial fatty acid β-oxidation, contributing to its effects in ameliorating MASLD. nih.gov
Assays for Apoptosis Detection
Apoptosis, or programmed cell death, is a fundamental biological process. sigmaaldrich.com Assays for apoptosis detection are essential for determining if a compound induces cell death and to understand the mechanisms involved. sigmaaldrich.com
Annexin V Assays
Annexin V assays are widely used to detect early-stage apoptosis. sigmaaldrich.combio-rad-antibodies.com This assay is based on the principle that during the early phases of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet. sigmaaldrich.combio-rad-antibodies.com Annexin V is a protein that has a high affinity for PS in the presence of calcium ions, allowing it to bind to the exposed PS on the surface of apoptotic cells. sigmaaldrich.combio-rad-antibodies.com Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC or Annexin V-PE) can then be detected by flow cytometry or fluorescence microscopy. researchgate.netresearchgate.netbio-rad-antibodies.com Co-staining with a vital dye like Propidium Iodide (PI) or 7-AAD, which stains cells with compromised membrane integrity (late apoptotic or dead cells), allows for the differentiation of live, early apoptotic, late apoptotic, and dead cell populations. researchgate.netresearchgate.netbio-rad-antibodies.com
Studies have demonstrated that Alnustone treatment increases the percentage of apoptotic cells in a concentration-dependent manner in cancer cell lines such as BEL-7402, HepG2, CT26, and HCT116, as detected by Annexin V-FITC/PI or Annexin V and Dead Cell Kit staining followed by flow cytometry. researchgate.netmdpi.comresearchgate.net
The table below illustrates the effect of Alnustone on apoptosis induction in specific cell lines:
| Cell Line | Alnustone Concentration | Treatment Duration | Apoptosis Induction | Method | Reference |
| BEL-7402 | 17.5, 35, 70 μM | 72 hr | Increased | Annexin V-FITC/PI double staining (FCM) | researchgate.netdntb.gov.ua |
| HepG2 | 12.5, 25, 50 μM | 72 hr | Increased | Annexin V-FITC/PI double staining (FCM) | researchgate.netdntb.gov.ua |
| CT26 | 20–80 μM | 24 h | Increased | Muse® Annexin V & Dead Cell Kit (FCM) | mdpi.comresearchgate.net |
| HCT116 | 20–80 μM | 24 h | Increased | Muse® Annexin V & Dead Cell Kit (FCM) | mdpi.comresearchgate.net |
Specifically, 80 μM of Alnustone significantly augmented apoptosis rates in CT26 and HCT116 cells. mdpi.com
Computational Chemistry Approaches
Computational chemistry approaches, including molecular docking studies, play a significant role in modern drug discovery and understanding the interactions between small molecules and biological targets. nih.govopenaccessjournals.com These methods provide insights into the potential binding modes and affinities of compounds like Alnustone with target proteins. openaccessjournals.comijnc.ir
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (e.g., Alnustone) when it is bound to a receptor (e.g., a protein target). openaccessjournals.comijnc.ir The goal is to estimate the binding affinity between the two molecules. openaccessjournals.com This involves exploring the conformational space of both the ligand and the receptor and evaluating the interactions using scoring functions that consider factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com
Molecular docking studies have been applied to Alnustone and alnustone-like compounds to investigate their potential interactions with various protein targets. For example, alnustone-like compounds have been studied for their interactions with estrogen receptor alpha (ER-α), a target in breast cancer therapy. tubitak.gov.trtubitak.gov.tr These studies have indicated that synthesized alnustone-like compounds can interact efficiently with ER-α. tubitak.gov.trtubitak.gov.tr Molecular docking has also been used to investigate the interaction of Alnustone with targets related to its anti-inflammatory activity, such as NF-kB transcription factor and COX-2 enzyme. tjdr.org Alnustone has shown a docking score of -10.63 Kcal/mol with an MMGBSA value of -45.95 Kcal/mol when docked against 3LN1 (related to COX-2). tjdr.org Computational methods, including molecular docking, have also been used to investigate the potential molecular targets of compounds found in traditional medicine, which may include Alnustone. ubaya.ac.id
Future Research Directions and Translational Perspectives for Alnustone
Structure-Activity Relationship (SAR) Studies of Alnustone and Its Derivatives
Understanding the relationship between the chemical structure of Alnustone and its biological activities is crucial for developing more potent and selective therapeutic agents. Alnustone is a linear diarylheptanoid with a characteristic aryl-C7-aryl skeleton. researchgate.netmdpi.com Studies on Alnustone-like compounds, particularly those with substituents on the phenyl rings, have shown promise as inhibitors for targets like estrogen receptor alpha (ER-alpha), a relevant target in certain cancers. researchgate.nettubitak.gov.tr Molecular docking studies have indicated that these synthesized compounds can interact efficiently with ER-alpha. researchgate.nettubitak.gov.tr Further SAR studies are needed to systematically explore the impact of modifications to the heptane (B126788) chain, the position and nature of double bonds, the presence or absence of a carbonyl group, and the introduction of various functional groups on the biological activity. This will involve synthesizing a library of Alnustone derivatives and evaluating their activities in various bioassays. Computational approaches, such as QSAR analysis and advanced molecular docking and dynamics simulations, can play a significant role in predicting the activity of novel derivatives and guiding synthetic efforts. tjdr.org
Elucidation of Novel Biological Activities and Targets
While Alnustone's known activities are significant, further research is needed to fully elucidate its biological profile and identify novel therapeutic targets. Studies have shown Alnustone's suppressive effect on hepatocellular carcinoma cells and its potential against colorectal cancer by inducing cell cycle arrest, autophagy, and apoptosis through pathways involving AMPK and p38/ERK signaling. mdpi.comtrdizin.gov.trresearchgate.net It has also demonstrated activity against Streptococcus pneumoniae by targeting virulence factors pneumolysin (PLY) and sortase A (Srt A). dntb.gov.ua Recent research also highlights Alnustone's potential in ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH) by facilitating mitochondrial fatty acid β-oxidation through targeting calmodulin. bohrium.comnih.gov Future research should focus on:
Investigating Alnustone's effects on other types of cancer and its underlying mechanisms.
Exploring its potential in neurological disorders, cardiovascular diseases, and metabolic syndromes beyond MASLD/MASH.
Utilizing high-throughput screening and omics technologies (genomics, proteomics, metabolomics) to identify new molecular targets and pathways modulated by Alnustone.
Conducting detailed studies on its antiviral and antibacterial mechanisms, particularly against drug-resistant strains.
Optimization of Synthetic Pathways for Scalable Production
The availability of Alnustone for extensive research and potential clinical applications necessitates efficient and scalable synthetic methods. Alnustone was first synthesized through a five-step process. researchgate.netnih.gov Later methods have been developed with varying yields. researchgate.netnih.gov While natural sources exist, scalable synthesis is essential for large-scale production. Optimization efforts should focus on:
Developing shorter, more efficient synthetic routes with higher yields.
Exploring environmentally friendly and cost-effective catalytic methods.
Improving the scalability of existing synthetic steps to transition from laboratory-scale to industrial-scale production. nih.govmdpi.com
Investigating continuous flow chemistry approaches for enhanced efficiency and control.
Development of Advanced Delivery Systems for Enhanced Bioavailability
The pharmacokinetic profile of Alnustone in vivo suggests it is eliminated relatively quickly from plasma, although it shows distribution in tissues like the lung and liver. researchgate.netmdpi.comnih.govdntb.gov.ua Enhancing its bioavailability and targeting specific tissues or cells is crucial for improving its therapeutic efficacy and reducing potential off-target effects. mdpi.comuminho.ptdrug-dev.com Future research should explore advanced delivery systems, including:
Nanocarriers such as liposomes, nanoparticles, and polymeric micelles to improve solubility, stability, and targeted delivery. researchgate.netmdpi.comuminho.ptdrug-dev.comtandfonline.com
Lipid-based formulations (e.g., self-emulsifying drug delivery systems) to enhance oral absorption. mdpi.com
Strategies to overcome biological barriers and improve tissue penetration.
Development of controlled-release formulations to maintain therapeutic concentrations over time.
Comprehensive Preclinical Development as a Therapeutic Agent
Before Alnustone can be translated into clinical applications, comprehensive preclinical studies are required to evaluate its efficacy and safety in relevant animal models. Studies have shown Alnustone's in vivo activity in inhibiting tumor growth in xenograft models and suppressing pulmonary metastasis in colorectal cancer models. mdpi.com It has also demonstrated therapeutic efficacy in a mouse model of systemic MRSA infection, particularly in combination with antibiotics. nih.govresearchgate.net Key areas for preclinical development include:
Conducting rigorous efficacy studies in a wider range of disease models, including various cancers, infectious diseases, and inflammatory conditions.
Detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and mechanism of action in vivo. researchgate.netmdpi.comnih.govdntb.gov.ua
Toxicology studies to determine safe dosage ranges and identify potential adverse effects. (Note: Exclusion criteria prevent detailed discussion of safety/adverse effects).
Investigating long-term effects and potential for drug resistance.
Potential for Combination Therapies with Existing Pharmacological Agents
Combining Alnustone with existing drugs could offer synergistic therapeutic benefits, allowing for lower doses of each agent and potentially reducing toxicity or overcoming drug resistance. bohrium.comtandfonline.comdovepress.combrieflands.com Research has shown that Alnustone in combination with gentamicin (B1671437) attenuated histopathological damage and reduced bacterial load in a mouse model of MRSA infection, significantly improving survival compared to monotherapy. researchgate.net Future research should investigate:
Identifying synergistic combinations of Alnustone with standard-of-care drugs for various diseases, such as chemotherapy agents, antibiotics, or anti-inflammatory drugs. tandfonline.comdovepress.combrieflands.com
Elucidating the mechanisms underlying synergistic effects.
Evaluating the efficacy and safety of combination therapies in preclinical models.
Integration into Complementary and Alternative Medicine Research Frameworks
Given its origin from traditional medicinal plants, Alnustone holds potential for integration into complementary and alternative medicine (CAM) research. researchgate.netnih.govbenthamscience.com This involves:
Scientifically validating the traditional uses of Alnustone-containing plants for specific health conditions. nih.govbenthamscience.commkscienceset.com
Conducting clinical studies to evaluate the efficacy and safety of Alnustone or standardized extracts in conjunction with or as alternatives to conventional treatments. mkscienceset.com
Exploring its role in promoting wellness and preventing disease within a CAM context.
Bridging the gap between traditional knowledge and modern scientific evidence to establish evidence-based applications.
Q & A
Q. What established synthetic routes are used to produce Alnustone?
Alnustone is synthesized via condensation of 4-phenyl-2-butanone and cinnamaldehyde, as well as through Birch reduction and CBS (Corey-Bakshi-Shibata) catalysis. Key steps include enantioselective reduction using (S)- or (R)-2-Me-CBS with BH₃·SMe₂ to yield (R)- or (S)-configured alcohols (80% yield, 90% ee) . Classical Birch reduction with Na in t-BuOH/Et₂O under NH₃ gas is also employed to produce conjugated dienes (e.g., compound 3 in 85% yield) .
Q. Which analytical techniques validate Alnustone’s structural identity and purity?
- 1H/13C-NMR : Confirms olefinic protons (δ 5.67–6.79 for conjugated dienes) and carbonyl reduction (absence of ~170 ppm peak) .
- Chiral HPLC : Determines enantiomeric excess (e.g., 84–96.7% ee for (R)-2 and (S)-2) .
- LC-MS/MS : Validates pharmacokinetic parameters (e.g., Cₘₐₓ = 7066.36 ± 820.62 ng/mL in rats) and tissue distribution .
Q. What in vitro models assess Alnustone’s antibacterial activity?
Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Evaluated against Streptococcus pneumoniae and Helicobacter pylori using broth microdilution .
- Enzyme inhibition : Targets pneumolysin (PLY) and sortase A (SrtA) to disrupt bacterial virulence .
Advanced Research Questions
Q. How can enantioselective reduction of Alnustone be optimized for high stereochemical purity?
- Catalyst selection : Use (S)-2-Me-CBS for (R)-2 (90% ee) and (R)-2-Me-CBS for (S)-2, with BH₃·SMe₂ as the reducing agent under N₂ at 0°C .
- Reaction monitoring : Track progress via TLC and confirm ee with chiral HPLC. Avoid NaBH₄, which yields racemic mixtures .
- Contradiction resolution : Discrepancies in reduction outcomes (e.g., Birch vs. Menzek-modified methods) require pre-screening solvents and catalysts to minimize side products .
Q. What mechanisms underlie Alnustone’s anticancer activity in hepatocellular carcinoma (HCC)?
- ROS-mediated apoptosis : Alnustone inhibits PI3K/Akt/mTOR/p70S6K signaling, reducing mitochondrial membrane potential and increasing caspase-3 activation. Confirmed via NAC (N-acetylcysteine) reversal experiments in BEL-7402 and HepG2 cells .
- In vivo validation : Xenograft models show tumor growth inhibition (HepG2) and improved liver histopathology in mice .
Q. How do researchers address contradictions in pharmacokinetic data across studies?
- Method standardization : Use validated LC-MS/MS protocols with protein precipitation (acetonitrile) for plasma/tissue samples. Ensure intra-day precision (RSD ≤9%) and accuracy (RE ±10%) .
- Tissue distribution : Prioritize lung/liver sampling within 1 hour post-IV administration (5 mg/kg), as these organs show peak concentrations .
- Comparative analysis : Contrast IV vs. oral administration to clarify elimination half-life differences (e.g., shorter t₁/₂ with intragastric dosing) .
Methodological Challenges & Experimental Design
Q. How to resolve conflicting NMR data in synthetic intermediates?
- Variable reduction products : Birch reduction of Alnustone may yield complex mixtures; use Menzek’s modified conditions (Li/Na in t-BuOH/Et₂O) to isolate specific dienes .
- Spectral alignment : Cross-reference with literature data for natural analogs (e.g., δ 4.24 for HC(3) in (R)-2) .
Q. What strategies improve yield in multi-step Alnustone syntheses?
- Stepwise optimization : Prioritize CBS reduction (80% yield) over racemic routes.
- Purification : Use silica gel chromatography with hexane/EtOAc gradients to isolate nonpolar intermediates .
Data Interpretation & Validation
Q. How to confirm target engagement in Alnustone’s anti-inflammatory assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
